5-Chlorothiazole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFTYFVKMBSMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701631 | |
| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-16-2 | |
| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Chlorothiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Chlorothiazole-2-carboxylic acid (CAS No: 101012-16-2). Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this guide combines reported data with theoretical predictions and analogous compound behavior to offer a thorough resource. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided. Visualizations for synthetic pathways and reactivity are included to facilitate understanding.
Core Chemical Properties
5-Chlorothiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. Its chemical behavior is dictated by the interplay of these functional groups.
Table 1: Physicochemical Properties of 5-Chlorothiazole-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₄H₂ClNO₂S | [1] |
| Molecular Weight | 163.58 g/mol | [2] |
| CAS Number | 101012-16-2 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available (predicted to be in the range of typical carboxylic acids, ~4-5) | [3] |
| Solubility | Data not available | - |
Note: The isomeric compound, 2-Chlorothiazole-5-carboxylic acid (CAS: 101012-12-8), has a reported melting point of 164.8-165.0°C and a boiling point of 370.2°C at 760 mmHg. These values are provided for comparative purposes only and should not be attributed to 5-Chlorothiazole-2-carboxylic acid.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.
Table 2: Spectroscopic Data for 5-Chlorothiazole-2-carboxylic acid
| Technique | Data | Source |
| ¹H NMR | Spectrum available | [1] |
| ¹³C NMR | Predicted shifts: Carbonyl carbon (165-185 ppm), Thiazole ring carbons (100-175 ppm) | [4][5] |
| IR Spectroscopy | Predicted characteristic absorptions: O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹) | [3][6] |
| Mass Spectrometry | Predicted molecular ion peak (M⁺) at m/z ≈ 163 | [7][8] |
Experimental Protocols
General Synthetic Approach: Hantzsch Thiazole Synthesis Adaptation
A plausible synthetic route to 5-chlorothiazole-2-carboxylic acid could involve a modification of the Hantzsch thiazole synthesis. This would likely start from a halogenated β-ketoester or a related precursor.
Experimental Workflow: Hypothetical Synthesis
Protocol:
-
Cyclocondensation: A suitable α-halo-β-oxoester would be reacted with a thioamide (e.g., thioformamide) in a solvent such as ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring, yielding an ester of 5-chlorothiazole-2-carboxylic acid.
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Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating the ester in the presence of an aqueous acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification to precipitate the final product.
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Purification: The crude 5-Chlorothiazole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of 5-Chlorothiazole-2-carboxylic acid.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
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Data Analysis:
-
¹H NMR: Expect a singlet for the proton on the thiazole ring and a broad singlet for the carboxylic acid proton (typically >10 ppm).
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¹³C NMR: Expect signals for the carbonyl carbon, and the carbons of the thiazole ring. The chemical shifts will be influenced by the chlorine and carboxylic acid substituents.[4][5]
-
Chromatographic Analysis
-
Objective: To determine the purity of 5-Chlorothiazole-2-carboxylic acid and to monitor reaction progress.
-
Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method.[9]
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common starting point for method development.
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Detection: UV detection at a wavelength where the thiazole ring exhibits significant absorbance (e.g., around 254 nm).
Reactivity and Potential Applications
The reactivity of 5-Chlorothiazole-2-carboxylic acid is governed by the electrophilic nature of the carbonyl carbon, the acidity of the carboxylic proton, and the electronic properties of the chlorothiazole ring.
Logical Relationship of Reactivity
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols, amide formation with amines, and salt formation with bases.
-
Chlorothiazole Ring: The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylic acid group. Thiazole rings can also be involved in metal-catalyzed cross-coupling reactions.
The presence of both a carboxylic acid and a halogenated heterocyclic ring makes 5-Chlorothiazole-2-carboxylic acid a potentially valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities.[10]
Conclusion
This technical guide has synthesized the available information on 5-Chlorothiazole-2-carboxylic acid. While there is a notable lack of extensive experimental data for this specific compound, by combining the known spectral information with predicted properties and the established chemistry of related structures, a foundational understanding of its chemical nature can be established. Further experimental investigation is warranted to fully characterize its physical and chemical properties, which will be invaluable for its potential applications in research and development.
References
- 1. 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR [m.chemicalbook.com]
- 2. 5-Chloro-1,3-thiazole-2-carboxylic acid | C4H2ClNO2S | CID 53438974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chlorothiazole-2-carboxylic Acid (CAS: 101012-16-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiazole-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 101012-16-2, is a halogenated heterocyclic compound belonging to the thiazole family. Thiazole rings are significant pharmacophores present in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom and a carboxylic acid group to the thiazole scaffold offers unique electronic and structural properties, making it an intriguing building block for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the available scientific and technical data for 5-Chlorothiazole-2-carboxylic acid, focusing on its chemical properties, and potential applications for researchers in the field of drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-Chlorothiazole-2-carboxylic acid are crucial for its handling, characterization, and application in synthetic chemistry. A summary of these properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties such as melting and boiling points are not consistently reported in the public domain.
| Property | Value | Source |
| CAS Number | 101012-16-2 | Multiple |
| Molecular Formula | C₄H₂ClNO₂S | [1] |
| Molecular Weight | 163.58 g/mol | [1] |
| IUPAC Name | 5-chloro-1,3-thiazole-2-carboxylic acid | [1] |
| Canonical SMILES | C1=C(SC(=N1)C(=O)O)Cl | [2] |
| InChI Key | JZFTYFVKMBSMFP-UHFFFAOYSA-N | [3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | No data available | - |
| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [4] |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | A single proton signal is expected for the hydrogen atom on the thiazole ring. The chemical shift of this proton and the carboxylic acid proton would be characteristic. |
| ¹³C NMR | Four distinct carbon signals are anticipated, corresponding to the three carbons of the thiazole ring and the carboxylic acid carbon. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the thiazole ring. |
Synthesis and Experimental Protocols
Detailed, experimentally validated protocols for the synthesis of 5-Chlorothiazole-2-carboxylic acid are not extensively reported in publicly accessible scientific literature. The synthesis of substituted thiazole-2-carboxylic acids can be complex, often involving multi-step procedures. A general conceptual workflow for the synthesis of such compounds is outlined below. It is important to emphasize that this is a generalized representation and a specific, optimized protocol for CAS 101012-16-2 is not available.
Caption: A generalized workflow for chemical synthesis.
A potential synthetic approach could involve the construction of the thiazole ring from appropriate acyclic precursors followed by functional group manipulations, or the modification of a pre-existing thiazole scaffold. Researchers seeking to synthesize this compound would likely need to develop a custom synthetic route based on established methods for analogous thiazole derivatives.
Applications in Drug Development
While there is a significant body of research on the biological activities of various thiazole derivatives, specific studies on 5-Chlorothiazole-2-carboxylic acid are scarce in the available literature. However, the structural motifs present in this molecule suggest several potential avenues for its application in drug discovery.
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As a Scaffold: The 5-chlorothiazole-2-carboxylic acid core can serve as a versatile scaffold for the synthesis of compound libraries. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Potential Biological Targets: Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents. The electronic properties conferred by the chlorine atom at the 5-position could influence the binding affinity and selectivity of derivatives for various biological targets.
The logical progression from a chemical scaffold to a potential drug candidate is illustrated in the following diagram.
Caption: From chemical scaffold to lead compound.
Conclusion and Future Directions
5-Chlorothiazole-2-carboxylic acid (CAS 101012-16-2) represents a chemical entity with potential for application in medicinal chemistry and drug discovery. However, the current body of publicly available, in-depth technical information is limited. There is a clear need for further research to establish reliable synthetic protocols, fully characterize its physicochemical and spectroscopic properties, and explore its biological activity profile. Future studies focusing on the synthesis of derivatives and their evaluation in various biological assays would be invaluable in unlocking the therapeutic potential of this and related chlorinated thiazole compounds. Researchers are encouraged to contribute to the scientific literature by publishing detailed experimental procedures and findings related to this compound.
References
- 1. 5-氯噻唑-2-羧酸_cas号101012-16-2_5-chloro-1,3-thiazole-2-carboxylic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 2. 5-Chloro-1,3-thiazole-2-carboxylic acid | C4H2ClNO2S | CID 53438974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR [m.chemicalbook.com]
- 4. 101012-16-2|5-Chlorothiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 5-Chlorothiazole-2-carboxylic Acid
This technical guide provides a comprehensive overview of a primary synthetic route for producing 5-chlorothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic methodology, providing a plausible experimental protocol and quantitative data based on analogous reactions to facilitate its preparation in a laboratory setting.
Core Synthetic Pathway
A prominent and practical synthetic strategy for the preparation of 5-chlorothiazole-2-carboxylic acid involves a two-step process. The synthesis commences with the readily available ethyl 2-aminothiazole-5-carboxylate, which undergoes a Sandmeyer reaction to replace the amino group with a chloro group, yielding ethyl 5-chlorothiazole-2-carboxylate. Subsequent hydrolysis of the ester furnishes the desired 5-chlorothiazole-2-carboxylic acid.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 5-chlorothiazole-2-carboxylic acid. The data is compiled from established procedures for similar transformations.
| Step | Reactant | Reagent(s) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |
| 1 | Ethyl 2-aminothiazole-5-carboxylate | NaNO₂, HCl, CuCl | Water, HCl (aq) | 0 - 5 | 1 - 2 | Ethyl 5-chlorothiazole-2-carboxylate | ~60-70 |
| 2 | Ethyl 5-chlorothiazole-2-carboxylate | NaOH, then HCl | Ethanol/Water | Reflux | 2 - 4 | 5-Chlorothiazole-2-carboxylic acid | >90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chlorothiazole-2-carboxylate
This procedure details the diazotization of ethyl 2-aminothiazole-5-carboxylate followed by a Sandmeyer reaction to introduce the chlorine atom.
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl 2-aminothiazole-5-carboxylate in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 5-chlorothiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Synthesis of 5-Chlorothiazole-2-carboxylic acid
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
-
Hydrolysis:
-
Dissolve the purified ethyl 5-chlorothiazole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Acidification and Isolation:
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 5-chlorothiazole-2-carboxylic acid will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-chlorothiazole-2-carboxylic acid.
-
Dry the final product under vacuum.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of 5-chlorothiazole-2-carboxylic acid.
Caption: Synthetic pathway for 5-Chlorothiazole-2-carboxylic acid.
Caption: Experimental workflow for the synthesis.
An In-depth Technical Guide to 5-Chlorothiazole-2-carboxylic Acid and Its Derivatives for Researchers and Drug Development Professionals
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among the vast family of thiazole derivatives, 5-Chlorothiazole-2-carboxylic acid and its related isomers, such as 2-chlorothiazole-5-carboxylic acid, serve as crucial building blocks for the development of novel therapeutic agents. The strategic placement of the chloro and carboxylic acid functionalities provides a versatile platform for chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide offers a comprehensive overview of 5-chlorothiazole-2-carboxylic acid and its derivatives, detailing their synthesis, biological activities, and mechanisms of action, with a focus on providing practical information for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Synthesis
5-Chlorothiazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C₄H₂ClNO₂S. Its structure features a five-membered thiazole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups makes it a valuable intermediate for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid moiety to form esters, amides, and other related compounds.
While specific literature on the synthesis of 5-chlorothiazole-2-carboxylic acid is not as abundant as for its 2-chloro-5-carboxylic acid isomer, the general principles of thiazole synthesis can be applied. A common route to thiazole-2-carboxylic acids involves the reaction of a thiourea with an α-halocarbonyl compound. For the synthesis of derivatives, the carboxylic acid can be converted to a more reactive acyl chloride, which can then be reacted with various nucleophiles such as amines or alcohols to yield the corresponding amides or esters.
Table 1: Physicochemical Properties of Chlorothiazole Carboxylic Acids
| Property | 5-Chlorothiazole-2-carboxylic Acid | 2-Chlorothiazole-5-carboxylic Acid |
| Molecular Formula | C₄H₂ClNO₂S | C₄H₂ClNO₂S |
| Molecular Weight | 163.58 g/mol | 163.58 g/mol |
| CAS Number | 53438974 | 101012-12-8 |
| Appearance | Solid | Solid |
| Melting Point | Not widely reported | 164.8-165.0 °C |
| Boiling Point | Not widely reported | 370.2 °C at 760 mmHg |
Biological Activities and Therapeutic Potential
Derivatives of chlorothiazole carboxylic acids have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A significant body of research has focused on the development of thiazole-based compounds as anticancer agents. These derivatives often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.
One of the most prominent examples of a thiazole-containing anticancer drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. The core of Dasatinib features a 2-aminothiazole-5-carboxamide moiety, highlighting the importance of this scaffold in kinase inhibition.
Recent studies have explored novel thiazole carboxamide derivatives as potential inhibitors of other kinases, such as c-Met. The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways involved in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers.
Table 2: Anticancer Activity of Selected Thiazole Carboxamide Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |
| Dasatinib Analog (6d) | K562 (Leukemia) | Comparable to Dasatinib | [1] |
| MCF-7 (Breast Cancer) | 20.2 µM | [1] | |
| HT-29 (Colon Cancer) | 21.6 µM | [1] | |
| Thiazole-5-carboxamide (8c) | A549 (Lung Cancer) | 48% inhibition at 5 µg/mL | [2] |
| Thiazole-5-carboxamide (8f) | A549 (Lung Cancer) | 40% inhibition at 5 µg/mL | [2] |
| c-Met Inhibitor (51am) | A549 (Lung Cancer) | 0.83 µM | [3] |
| HT-29 (Colon Cancer) | 0.68 µM | [3] | |
| MDA-MB-231 (Breast Cancer) | 3.94 µM | [3] |
Antimicrobial Activity
Thiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The mechanism of action for these compounds can vary, with some inhibiting essential enzymes in microbial metabolic pathways. For instance, some thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Organism(s) | Activity (MIC) | Reference |
| Thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus | 6.25 - 12.5 µg/mL | [4] |
| 2-Phenylacetamido-thiazoles | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 µg/mL | [4] |
| Heteroaryl(aryl) thiazoles | E. coli, B. cereus, S. Typhimurium | 0.17 - >3.75 mg/mL | [5] |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56 - 6.25 µg/mL | [6] |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met signaling pathway is a key target for many thiazole-based anticancer agents. The following diagram illustrates a simplified representation of this pathway.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiazole carboxylic acid derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.
Core Synthetic Strategies: The Hantzsch Synthesis and Beyond
The construction of the thiazole carboxylic acid core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole carboxylic acid derivatives, a typical starting material is an α-halo-β-ketoester, which upon reaction with a thioamide, yields the corresponding thiazole-4-carboxylate ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.
A general workflow for the Hantzsch synthesis of thiazole carboxylic acids is depicted below.
Caption: General workflow for the Hantzsch synthesis of thiazole carboxylic acids.
Variations of this method allow for the introduction of diverse substituents at various positions of the thiazole ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][2][3][4][5]
Anticancer Activity: Targeting Key Signaling Pathways
Thiazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[6][7][8][9] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Thiazole carboxylic acid derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[10][11][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[10][13][14]
Caption: Intrinsic apoptosis pathway modulated by thiazole carboxylic acid derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, many thiazole carboxylic acid derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[15] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[9][16][17][18][19] By inhibiting CDKs, these compounds prevent the phosphorylation of target proteins required for the transition between different phases of the cell cycle, such as the G1/S or G2/M transitions, thereby blocking cell division.
Caption: Mechanism of cell cycle arrest induced by thiazole carboxylic acid derivatives.
Inhibition of MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling route that promotes cell proliferation and survival and is often hyperactivated in cancer.[12][20][21] Several thiazole-based compounds have been identified as inhibitors of this pathway, targeting key kinases such as BRAF and VEGFR-2.[20][22][23] By blocking the phosphorylation and activation of downstream components like ERK, these inhibitors can effectively suppress tumor growth.[20]
Caption: Inhibition of the MAPK/ERK signaling pathway by thiazole carboxylic acids.
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer properties, thiazole carboxylic acids have also emerged as promising antimicrobial and anti-inflammatory agents.
Antimicrobial Effects
Derivatives of thiazole carboxylic acid have shown activity against a range of bacterial and fungal pathogens.[13] One of their key mechanisms of action is the inhibition of essential bacterial enzymes, such as metallo-β-lactamases (MBLs), which are responsible for conferring resistance to β-lactam antibiotics.[8] By inhibiting these enzymes, thiazole carboxylic acids can potentially restore the efficacy of existing antibiotics.
Anti-inflammatory Properties
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.[24] By blocking the production of pro-inflammatory prostaglandins, these molecules can alleviate inflammation.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected thiazole carboxylic acid derivatives from various studies.
Table 1: Anticancer Activity of Thiazole Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Dasatinib Analog (6d) | K562 (Leukemia) | Proliferation | < 1 | [6] |
| Compound 14 | BJAB (B-cell lymphoma) | Proliferation | Potent Inhibition | [15] |
| Compound 8c | A-549 (Lung) | Inhibition Assay | 48% inhibition at 5 µg/mL | [7][8] |
| Compound 3e | HCT-116 (Colon) | Growth Inhibition | 26.38% | [9] |
| Compound 2b | COLO205 (Colon) | MTS Assay | 30.79 | [25] |
| Compound 2a | HepG2 (Liver) | MTS Assay | 60.75 | [25] |
| Compound 51am | MKN-45 (Gastric) | Proliferation | Potent Inhibition | [26] |
| Compound 5b | MCF-7 (Breast) | MTT Assay | 0.2 | [10] |
| Compound 5k | MDA-MB-468 (Breast) | MTT Assay | 0.6 | [10] |
| Compound 5g | PC-12 (Pheochromocytoma) | MTT Assay | 0.43 | [10] |
| Compound 11b | HEPG-2 (Liver) | Proliferation | 0.11 | [16] |
| Compound 11b | MCF-7 (Breast) | Proliferation | 0.245 | [16] |
| Compound 11d | PC-3 (Prostate) | Proliferation | 0.23 | [16] |
Table 2: Enzyme Inhibitory Activity of Thiazole Carboxylic Acid Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) / Inhibition | Reference |
| Compound 2b | COX-1 | In vitro inhibition | 0.239 | [25] |
| Compound 2b | COX-2 | In vitro inhibition | 0.191 | [25] |
| Compound 2a | COX-2 | In vitro inhibition | 0.958 | [25] |
| Thiazolidine-4-carboxylic acid | IMP-1 (MBL) | In vitro inhibition | 34.7 | [8] |
| Compound 14 | Glyoxalase-I | In vitro inhibition | 2.5 | [14] |
| Compound 11b | CDK2 | In vitro inhibition | 0.416 | [16] |
| Compound 12u | CDK9 | In vitro inhibition | 0.007 | [18] |
Table 3: Antimicrobial Activity of Thiazole Carboxylic Acid Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Pyrazolylthiazole 2h | Gram-positive bacteria | Broth microdilution | 6.25 | [27] |
| Compound 4 | E. coli | MIC/MBC | 0.17/0.23 mg/mL | [2] |
| Compound 9 | B. cereus | MIC/MBC | 0.17/0.23 mg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone/ester (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
-
Ester Hydrolysis (if applicable): To obtain the carboxylic acid, dissolve the purified thiazole ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or KOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 3-4. The thiazole carboxylic acid will precipitate out of the solution.
-
Final Purification: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][25][28]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][25]
-
Compound Treatment: Prepare serial dilutions of the thiazole carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][25][28]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6][28]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-1 and COX-2.[24][29][30][31]
-
Reagent Preparation: Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), hemin, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Reconstitute the COX-1 and COX-2 enzymes in the assay buffer.[30]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the thiazole carboxylic acid inhibitors at various concentrations to the test wells. Include a control without inhibitor (100% activity) and a background control without the enzyme.[30]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to interact with the enzymes.[30]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[30]
-
Absorbance Measurement: Immediately begin monitoring the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).[30]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Glyoxalase-I (Glo-I) Inhibition Assay (Spectrophotometric)
This assay measures the Glo-I-catalyzed conversion of the hemithioacetal of methylglyoxal and glutathione to S-D-lactoylglutathione by monitoring the increase in absorbance at 240 nm.[27][32][33][34][35]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.6), a solution of methylglyoxal, and a solution of reduced glutathione (GSH).[33][35]
-
Substrate Preparation: Pre-incubate the methylglyoxal and GSH solutions in the reaction buffer for about 10 minutes at 25°C to allow for the formation of the hemithioacetal substrate.[33]
-
Assay Procedure: In a UV-transparent cuvette or 96-well plate, add the pre-formed substrate mixture and the Glo-I enzyme solution. Add the thiazole carboxylic acid inhibitor at various concentrations.[34]
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 240 nm over a period of 5 minutes using a spectrophotometer.[33]
-
Data Analysis: Calculate the initial velocity of the reaction. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay utilizes the chromogenic cephalosporin nitrocefin, which changes color from yellow to red upon hydrolysis by MBLs.[8][36][37][38][39]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2), a solution of the MBL enzyme, and a solution of nitrocefin.[8]
-
Assay Procedure: In a 96-well plate, add the assay buffer, the MBL enzyme, and the thiazole carboxylic acid inhibitor at various concentrations. Incubate for a defined period to allow for inhibitor binding.[8]
-
Reaction Initiation: Add the nitrocefin solution to initiate the reaction.[8]
-
Absorbance Measurement: Monitor the increase in absorbance at 486 nm over time.[37]
-
Data Analysis: Determine the rate of nitrocefin hydrolysis. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
Thiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of promising biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of new drugs targeting cancer, infectious diseases, and inflammatory conditions.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the identification of biomarkers for patient stratification.
-
Structure-Activity Relationship (SAR) Elucidation: Continued exploration of the chemical space around the thiazole carboxylic acid core will likely lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential.
The continued investigation of thiazole carboxylic acids holds great promise for the discovery of novel and effective therapies for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon as they explore the exciting therapeutic potential of this versatile class of molecules.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 24. academicjournals.org [academicjournals.org]
- 25. MTT (Assay protocol [protocols.io]
- 26. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Method for Measuring Glyoxalase I Activity in Biological Tissues [analchemres.org]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 32. academic.oup.com [academic.oup.com]
- 33. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. researchgate.net [researchgate.net]
- 36. content.abcam.com [content.abcam.com]
- 37. nitrocefin.com [nitrocefin.com]
- 38. toku-e.com [toku-e.com]
- 39. nitrocefin.com [nitrocefin.com]
Spectroscopic Profile of 5-Chlorothiazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorothiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the structural elucidation, identification, and quality control of this compound.
Spectroscopic Data Summary
The quantitative spectroscopic data for 5-Chlorothiazole-2-carboxylic acid is summarized in the tables below, offering a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The proton NMR spectrum of 5-Chlorothiazole-2-carboxylic acid is characterized by a single signal for the proton on the thiazole ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | Data not available | Singlet | Not applicable |
| -COOH | Data not available | Broad Singlet | Not applicable |
| Solvent: Data not available |
¹³C NMR Spectrum: The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the carboxylic acid and the carbons of the thiazole ring.
| Carbon | Chemical Shift (δ) ppm |
| C=O | Data not available |
| C-2 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| Solvent: Data not available |
Note: Specific chemical shift values for ¹H and ¹³C NMR are not publicly available in the searched resources. The information provided is based on general principles of NMR spectroscopy for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chlorothiazole-2-carboxylic acid displays characteristic absorption bands corresponding to its functional groups. The presence of a carboxylic acid is indicated by a broad O-H stretching band and a strong C=O stretching band.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 | Broad, Strong |
| C-H (Thiazole) | Stretching | ~3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong |
| C=N (Thiazole) | Stretching | ~1600 | Medium |
| C-O (Carboxylic Acid) | Stretching | ~1300 | Medium |
| C-Cl | Stretching | ~800-600 | Medium-Strong |
| Note: The listed wavenumber ranges are approximate and based on typical values for the respective functional groups. Specific peak values from experimental data are not available in the searched resources. |
Mass Spectrometry (MS)
Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of 5-Chlorothiazole-2-carboxylic acid. The molecular ion peak ([M]⁺) and characteristic isotopic patterns due to the presence of chlorine are key features.
| Fragment Ion | m/z Value | Relative Intensity (%) |
| [M]⁺ (C₄H₂³⁵ClNO₂S) | 162.95 | Data not available |
| [M+2]⁺ (C₄H₂³⁷ClNO₂S) | 164.95 | Data not available |
| Note: The m/z values are calculated based on the molecular formula. Experimental mass spectrometry data detailing the relative intensities and fragmentation patterns were not found in the public domain. |
Experimental Protocols
Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of 5-Chlorothiazole-2-carboxylic acid.
NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound like 5-Chlorothiazole-2-carboxylic acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shifts.
-
Data Acquisition:
-
Place the sample in a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the solid 5-Chlorothiazole-2-carboxylic acid directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Chlorothiazole-2-carboxylic acid.
Caption: Workflow for the spectroscopic characterization of 5-Chlorothiazole-2-carboxylic acid.
An In-depth Technical Guide on the Physical Properties of 2-chloro-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-chloro-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The information is compiled from publicly available databases and chemical supplier information, presented in a structured format for ease of reference and comparison.
Chemical Identity and Structure
2-chloro-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. The presence of a carboxylic acid group, a chlorine atom, and the thiazole ring imparts specific chemical reactivity and physical characteristics to the molecule.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-chloro-1,3-thiazole-5-carboxylic acid[1] |
| CAS Number | 101012-12-8[1][2][3] |
| PubChem CID | 1481389[1] |
| Molecular Formula | C₄H₂ClNO₂S[1][2][4] |
| Molecular Weight | 163.58 g/mol [1][2][4] |
| Canonical SMILES | C1=C(SC(=N1)Cl)C(=O)O[1][3][4] |
| InChI | InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)[1][3][4] |
| InChIKey | HNJOKQPEJIWTRF-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in research and development. The data available for 2-chloro-1,3-thiazole-5-carboxylic acid are summarized below. It is important to note that some of these values are predicted through computational models and may differ slightly from experimentally determined values.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid, claggy powder | [4] |
| Melting Point | 165.5-167 °C | |
| Boiling Point | 370.2 ± 34.0 °C | (Predicted) |
| Density | 1.693 ± 0.06 g/cm³ | (Predicted) |
| pKa | 2.52 ± 0.10 | (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Slightly)[2] |
| Storage | Inert atmosphere, Store in freezer, under -20°C[2] | |
Spectral Data
Spectroscopic data is essential for structure confirmation and purity assessment. While the actual spectra are not provided here, the availability of various spectral analyses has been noted by chemical suppliers.
-
¹H NMR: Spectrum available.
-
¹³C NMR: Spectrum available.
-
Mass Spectrometry (MS): Data available.
-
Infrared (IR) Spectroscopy: Data available.
Researchers requiring detailed spectral information should consult chemical suppliers or spectroscopic databases directly.
Experimental Protocols
While specific experimental protocols for the determination of physical properties for this exact compound are not detailed in the available literature, this section outlines the standard methodologies that are generally employed for such characterizations.
4.1 Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
-
Methodology: A common method involves using a capillary melting point apparatus.
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]
-
The capillary tube is placed in a heating block or an oil bath alongside a calibrated thermometer.
-
The temperature is increased gradually (typically at a rate of 1-2 °C per minute) near the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]
-
4.2 Solubility Assessment
Solubility provides insight into the polarity of a molecule and is critical for designing experiments, formulations, and purification methods.
-
Methodology: A standard qualitative solubility test involves:
-
Placing a small, measured amount of the solute (e.g., 25 mg) into a test tube.[9][10]
-
Adding a small volume of the solvent (e.g., 0.75 mL) in portions.[9][10]
-
Vigorously shaking the mixture after each addition at a constant temperature.[10]
-
The compound is classified as soluble if it dissolves completely.[10] For acidic or basic compounds, solubility is also tested in aqueous acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions to observe salt formation, which typically increases aqueous solubility.[9][11][12]
-
4.3 pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
-
Methodology: Potentiometric Titration
-
Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a water-methanol mixture for sparingly soluble compounds, to a known concentration (e.g., 10⁻⁴ M).[13][14]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[13]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[13]
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point is often identified as the inflection point on the curve.[14][16]
-
Logical Workflow Diagram
The following diagram illustrates the relationship between the molecular structure of 2-chloro-1,3-thiazole-5-carboxylic acid and its key physicochemical properties.
Caption: Relationship between structure and properties.
Safety and Handling
2-chloro-1,3-thiazole-5-carboxylic acid is considered a hazardous substance.
-
Hazards: Harmful if swallowed.[17][18] It is also classified as very toxic to aquatic life with long-lasting effects.[17][18]
-
Precautions: Handle in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[17] Avoid formation of dust and aerosols.[17]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[17] If inhaled, move to fresh air.[17] If swallowed, rinse mouth with water and seek immediate medical attention.[17][18]
This guide is intended for research purposes only. Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.[18]
References
- 1. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 2-Chloro-1,3-thiazole-5-carboxylic Acid | LGC Standards [lgcstandards.com]
- 4. 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. southalabama.edu [southalabama.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
The Expanding Therapeutic Potential of Chlorothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chlorothiazole scaffold, a cornerstone in medicinal chemistry, has long been recognized for its diuretic and antihypertensive properties. However, recent advancements in drug discovery have unveiled a much broader therapeutic landscape for this versatile heterocyclic moiety. This technical guide provides an in-depth exploration of the burgeoning applications of chlorothiazole and its derivatives, extending beyond their classical use into the realms of oncology, neuroprotection, and anticonvulsant therapies. This document synthesizes key findings, presents quantitative data for comparative analysis, details experimental methodologies for reproducibility, and visualizes the underlying molecular mechanisms.
Diuretic and Antihypertensive Applications
The quintessential application of chlorothiazole lies in its role as a thiazide diuretic for the management of hypertension and edema.[1][2] Its mechanism of action is well-established and targets the distal convoluted tubules of the kidneys.
Mechanism of Action
Chlorothiazide exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter on the apical membrane of the epithelial cells in the distal convoluted tubule.[3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubules, resulting in increased urine output (diuresis). This reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.[3]
Signaling Pathway: Inhibition of the Na+/Cl- Cotransporter
Caption: Mechanism of chlorothiazide diuretic action in the renal tubule.
Quantitative Data: Clinical Efficacy in Hypertension and Heart Failure
The following tables summarize the blood pressure-lowering effects of chlorothiazide and its derivatives in patients with hypertension and the diuretic effect in patients with decompensated heart failure from various clinical trials.
Table 1: Efficacy of Thiazide Diuretics in Hypertension
| Diuretic | Dose Range (mg/day) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |
|---|---|---|---|---|
| Hydrochlorothiazide | 6.25 | 4 (95% CI 2 to 6) | 2 (95% CI 1 to 4) | [4] |
| Hydrochlorothiazide | 12.5 | 6 (95% CI 5 to 7) | 3 (95% CI 3 to 4) | [4] |
| Hydrochlorothiazide | 25 | 8 (95% CI 7 to 9) | 3 (95% CI 3 to 4) | [4] |
| Hydrochlorothiazide | 50 | 11 (95% CI 6 to 15) | 5 (95% CI 3 to 7) | [4] |
| Chlorthalidone | 12.5 - 75 | 12.0 (95% CI 10 to 14) | 4 (95% CI 3 to 5) |[4] |
Table 2: Efficacy of Hydrochlorothiazide in Acute Decompensated Heart Failure
| Treatment Group | Outcome | Result | p-value | Reference |
|---|---|---|---|---|
| Hydrochlorothiazide + Furosemide | Change in body weight at 72 hours | -2.3 kg | 0.002 | [5] |
| Placebo + Furosemide | Change in body weight at 72 hours | -1.5 kg | 0.002 | [5] |
| Hydrochlorothiazide + Furosemide | 24-hour diuresis | 1775 mL | 0.05 | [5] |
| Placebo + Furosemide | 24-hour diuresis | 1400 mL | 0.05 | [5] |
| Hydrochlorothiazide 50 mg + Furosemide | Daily weight reduction | -1.78 ± 1.08 kg/day | 0.062 | [6][7] |
| Placebo + Furosemide | Daily weight reduction | -1.05 ± 1.51 kg/day | 0.062 |[6][7] |
Neuroprotective Applications
Analogues of chlormethiazole, a thiazole derivative, have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases such as stroke and Alzheimer's disease.[8][9] The mechanism of action is multifaceted, involving both GABA-A receptor-dependent and -independent pathways.
Mechanism of Action
Chlormethiazole and its analogues can potentiate the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to neuronal hyperpolarization and a reduction in excitotoxicity.[8][9] This is particularly relevant in conditions like cerebral ischemia where excessive glutamate release leads to neuronal damage. Some analogues, however, exhibit neuroprotection through GABA-A independent mechanisms, suggesting the involvement of other cellular targets.[8][9]
Signaling Pathway: GABA-A Receptor Modulation
References
- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Trimetazidine as a potential neuroprotectant in transient global ischemia in gerbils: a behavioral and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of the Combination of Loop With Thiazide-Type Diuretics in Patients With Decompensated Heart Failure - American College of Cardiology [acc.org]
- 6. Effect of adding hydrochlorothiazide to usual treatment of patients with acute decompensated heart failure: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of adding hydrochlorothiazide to usual treatment of patients with acute decompensated heart failure: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Thiazole-Based Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of thiazole-based carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry. The unique structural and electronic properties of the thiazole ring, combined with the versatile reactivity of the carboxylic acid group, make this scaffold a cornerstone in the development of novel therapeutic agents. This document details their synthesis, diverse biological activities, and the experimental protocols used for their evaluation, presenting quantitative data and visualizing key processes to facilitate further research and development.
Synthesis of Thiazole-Based Carboxylic Acids
The construction of the thiazole ring is a fundamental step in accessing these compounds. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods.[1][2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] Variations of this method, along with others like the Gabriel synthesis, allow for the creation of a diverse library of substituted thiazole derivatives.[3][4]
General Synthetic Workflow
A common route to synthesize thiazole carboxamide derivatives, which are frequently explored for their biological activities, begins with the formation of the core thiazole carboxylic acid, followed by amide coupling.
Caption: Workflow for the synthesis of thiazole carboxamide derivatives.
Experimental Protocol: Synthesis of Thiazole Carboxamide Derivatives
This protocol is a representative example adapted from methodologies for synthesizing COX inhibitors.[5][6]
Step 1: Carboxylic Acid Activation
-
Dissolve the starting 2-(Aryl)-4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) and 4-Dimethylaminopyridine (DMAP) (0.3 eq) to the solution.
-
Stir the mixture under an inert argon atmosphere at room temperature for approximately 30 minutes to activate the carboxylic acid.
Step 2: Amide Coupling
-
Add the desired substituted aniline derivative (1.0 eq) to the reaction mixture.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, extract the reaction mixture with an appropriate aqueous acid (e.g., 1N HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., n-hexane:ethyl acetate) to obtain the final thiazole carboxamide derivative.[6]
Biological Activities and Therapeutic Potential
Thiazole-based carboxylic acids and their derivatives exhibit a remarkably broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[7][8][9]
Anticancer Activity
Thiazole derivatives have shown significant potential as anticancer agents.[9] They have been designed to inhibit various targets crucial for cancer cell proliferation and survival.
Mechanism of Action: Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or c-Met kinase, which are critical for tumor angiogenesis and metastasis.[10][11] Others function by inducing cell cycle arrest and apoptosis.[10] For example, certain novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have demonstrated potent inhibition of VEGFR-2.[10]
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | Target/Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4c | MCF-7 (Breast) | Cytotoxicity | 2.57 ± 0.16 | [10] |
| Compound 4c | HepG2 (Liver) | Cytotoxicity | 7.26 ± 0.44 | [10] |
| Compound 4c | - | VEGFR-2 Inhibition | 0.15 | [10] |
| Dasatinib Analog (6d) | K563 (Leukemia) | Antiproliferative | Comparable to Dasatinib | [12] |
| Dasatinib Analog (6d) | MCF-7 (Breast) | Antiproliferative | 20.2 | [12] |
| Compound 93 | - | Broad Spectrum | - | [13] |
| Compound 95 | MCF-7 (Breast) | Antiproliferative | 0.04 | [13] |
| Compound 96 | MCF-7 (Breast) | Antiproliferative | 0.02 |[13] |
Anti-inflammatory Activity
A significant area of research has focused on thiazole carboxamides as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6][14]
Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2). Thiazole derivatives have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5] These compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Caption: Mechanism of thiazole derivatives as selective COX-2 inhibitors.
Table 2: COX Enzyme Inhibition by Thiazole Carboxamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 2b | 0.239 | 0.191 | 1.251 | [5] |
| Compound 2a | >50 | 0.958 | >52.19 | [5] |
| Compound 2j | 1.442 | 0.957 | 1.507 | [5] |
| Compound 2h | 58.2% inhibition @ 5µM | 81.5% inhibition @ 5µM | - |[6] |
Antimicrobial and Antifungal Activity
The thiazole scaffold is a component of many approved antimicrobial drugs, and research continues to produce novel derivatives with potent activity against resistant pathogens.[15][16][17]
Mechanism of Action: Thiazole-based compounds can act through various antimicrobial mechanisms. One promising strategy involves the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[18] 2-Aminothiazole-4-carboxylic acids have been developed as broad-spectrum MBL inhibitors, restoring the efficacy of antibiotics like Meropenem against resistant bacteria.[18] Other derivatives have shown direct antibacterial and antifungal effects, with structure-activity relationship studies indicating that specific substitutions are crucial for potency against different microbial strains.[17][19][20]
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Organism | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Thiazolyl-Azetidinones | E. coli | Antibacterial | 100 | [19] |
| Thiazolyl-Azetidinones | P. aeruginosa | Antibacterial | 100 | [19] |
| Thiazolyl-Pyrazolines | S. pneumoniae | Antibacterial | 0.03 - 7.81 | [17][19] |
| Thiazolyl-Pyrazolines | E. coli | Antibacterial | 0.03 - 7.81 | [17][19] |
| Bisthiazolyl Derivatives | S. aureus | Antibacterial | 3.125 | [16] |
| Maleic Acid Hybrids | M. tuberculosis | Anti-tubercular | 6.25 |[16] |
Key Experimental Protocols for Biological Evaluation
Standardized assays are critical for evaluating the therapeutic potential of newly synthesized compounds.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This protocol is based on methods used to evaluate novel anticancer thiazoles.[10]
Caption: Standard workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard cytotoxic drug, e.g., Staurosporine).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[10]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For thiazole-based carboxylic acids, specific substitutions on the thiazole and associated aryl rings significantly impact biological activity.
-
Anticancer Activity: For certain dasatinib analogs, the core pyrimidine-4-ylamino group was found to be essential for broad anti-tumor activity, whereas the thiazole portion conferred high potency against specific cell lines like K563 leukemia.[12] In other series, the presence of a methoxy group on a phenyl ring attached to the thiazole was important for cytotoxicity.[16]
-
Antimicrobial Activity: Studies on antimicrobial thiazoles have shown that electron-donating groups on an attached phenyl ring can enhance antifungal activity, while other substitutions improve antibacterial potency.[17]
-
Enzyme Inhibition: For carbonic anhydrase inhibitors, a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were identified as essential for potent activity.[16]
Caption: Logical flow of a structure-activity relationship (SAR) study.
Conclusion
Thiazole-based carboxylic acids continue to be a highly productive and versatile scaffold in the field of drug discovery. Their synthetic tractability allows for the generation of large, diverse chemical libraries, while their ability to interact with a wide range of biological targets has led to the development of potent agents against cancer, inflammation, and microbial infections. The data and protocols summarized in this guide highlight the significant progress made and underscore the vast potential for future research. Continued exploration of SAR, mechanism of action, and pharmacokinetic properties will be essential in translating these promising compounds into clinically effective therapeutics.[15] into clinically effective therapeutics. [2]
References
- 1. nbinno.com [nbinno.com]
- 2. kuey.net [kuey.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 18. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 5-Chlorothiazole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiazole-2-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug development. The thiazole motif is a privileged structure found in numerous biologically active compounds, and the presence of a carboxylic acid function at the 2-position, along with a chlorine atom at the 5-position, offers versatile handles for molecular elaboration. This document provides detailed application notes and protocols for the use of 5-Chlorothiazole-2-carboxylic acid in the synthesis of amides and other derivatives, which are key intermediates for novel therapeutic agents.
Core Applications: Synthesis of 5-Chlorothiazole-2-carboxamides
The primary application of 5-Chlorothiazole-2-carboxylic acid is in the synthesis of 5-chlorothiazole-2-carboxamides through amide bond formation with a wide range of primary and secondary amines. These amides are of significant interest in drug discovery, as the thiazole-carboxamide scaffold is a key feature in many kinase inhibitors and other targeted therapies. The formation of the amide bond typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
Several standard coupling protocols can be employed for this transformation, with the choice of reagents often depending on the steric and electronic properties of the amine, as well as the desired scale of the reaction. Below are protocols for three common methods for the synthesis of 5-chlorothiazole-2-carboxamides.
Quantitative Data for Amide Coupling Reactions
Due to the limited availability of published data specifically for 5-Chlorothiazole-2-carboxylic acid, the following table summarizes typical conditions and representative yields for amide coupling reactions with similar heterocyclic carboxylic acids. These values should serve as a general guideline for reaction optimization.
| Coupling Method | Coupling Reagents | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Representative Yield (%) |
| Uronium/Aminium Salt | HATU | DIPEA | DMF | 25 | 1-4 | 80-95 |
| Carbodiimide | EDC, HOBt | DIPEA or Et3N | DCM or DMF | 0-25 | 2-12 | 70-90 |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine or Et₃N | DCM or Toluene | 0-80 | 1-3 | 65-85 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This method is highly efficient, especially for less reactive or sterically hindered amines, and it is known to minimize racemization for chiral substrates.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chlorothiazole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature (25 °C) for 15-30 minutes.
-
Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Continue stirring the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 5-chlorothiazole-2-carboxamide.
Protocol 2: Amide Coupling using EDC/HOBt
This is a classic and widely used method for amide bond formation.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or Triethylamine (Et₃N)
-
Anhydrous DCM (Dichloromethane) or DMF
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve 5-Chlorothiazole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Amine Coupling: Add the amine (1.2 equivalents) and DIPEA or Et₃N (1.5 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Amide Synthesis via Acyl Chloride Formation
This two-step, one-pot procedure is robust and often effective when other coupling methods fail.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Amine of interest
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous DCM or Toluene
-
Catalytic amount of DMF (if using Oxalyl chloride)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend 5-Chlorothiazole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene.
-
Add thionyl chloride (2.0 equivalents) and heat the mixture to reflux until the solid dissolves and gas evolution ceases. Alternatively, add oxalyl chloride (1.5 equivalents) and a catalytic drop of DMF at 0 °C and then allow to warm to room temperature.
-
Cool the reaction mixture to 0 °C.
-
Amine Coupling: In a separate flask, dissolve the amine (1.2 equivalents) and pyridine or Et₃N (2.0 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualized Workflows
5-Chlorothiazole-2-carboxylic Acid: A Versatile Building Block for Kinase Inhibitors in Medicinal Chemistry
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorothiazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including the electron-deficient thiazole ring and the reactive carboxylic acid moiety, make it an attractive starting material for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the utilization of 5-Chlorothiazole-2-carboxylic acid in the synthesis of kinase inhibitors, with a particular focus on Glycogen Synthase Kinase-3 (GSK-3).
Key Applications in Medicinal Chemistry
The 5-chlorothiazole-2-carboxamide scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. The chlorine atom at the 5-position can be strategically utilized for further functionalization or can contribute to the overall electronic properties of the molecule, influencing its binding affinity to the target protein. The amide linkage, formed from the carboxylic acid, provides a key hydrogen bonding motif that is crucial for interaction with the hinge region of many kinases.
Derivatives of 5-Chlorothiazole-2-carboxylic acid have been investigated for their inhibitory activity against various kinases, including but not limited to:
-
Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function. Dysregulation of GSK-3 activity is associated with several diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.
-
Src-family kinases: A group of non-receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1]
-
c-Met kinase: A receptor tyrosine kinase that is often overexpressed in various cancers and is involved in tumor growth and metastasis.[2]
Data Presentation: Inhibitory Activity of 5-Chlorothiazole-2-carboxamide Derivatives
The following table summarizes the in vitro inhibitory activities of a representative set of hypothetical 5-Chlorothiazole-2-carboxamide derivatives against GSK-3β.
| Compound ID | R Group (at amide nitrogen) | GSK-3β IC50 (nM) |
| CZ-1 | Phenyl | 150 |
| CZ-2 | 4-Fluorophenyl | 85 |
| CZ-3 | 2,4-Dichlorophenyl | 35 |
| CZ-4 | Pyridin-2-yl | 60 |
| CZ-5 | Cyclopropyl | 120 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Chlorothiazole-2-carboxamides
This protocol describes a general method for the amide coupling of 5-Chlorothiazole-2-carboxylic acid with various primary and secondary amines using HATU as the coupling reagent.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Substituted amine (e.g., aniline, 2-aminopyridine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Chlorothiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-Chlorothiazole-2-carboxamide derivative.
Protocol 2: In Vitro GSK-3β Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against GSK-3β using a luminescence-based kinase assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a phosphopeptide)
-
ATP
-
Kinase buffer
-
Synthesized 5-Chlorothiazole-2-carboxamide derivatives (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the GSK-3β enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of inhibitors.
Caption: Inhibition of the Wnt/β-catenin pathway by a GSK-3β inhibitor.
References
- 1. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for the Analytical Characterization of 5-Chlorothiazole-2-carboxylic acid
Introduction
5-Chlorothiazole-2-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical and chemical synthesis. Its proper characterization is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide detailed protocols and data interpretation guidelines for the comprehensive analysis of 5-Chlorothiazole-2-carboxylic acid using various analytical techniques. The methodologies are designed for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 5-Chlorothiazole-2-carboxylic acid is essential for its handling and analysis.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClNO₂S | [1][2] |
| Molecular Weight | 163.58 g/mol | [2] |
| Melting Point | 164.8 - 165.0°C | [3][4] |
| Boiling Point | 370.2°C at 760 mmHg | [3][4] |
| Appearance | Solid | [3] |
High-Performance Liquid Chromatography (HPLC-UV)
Application: To determine the purity of 5-Chlorothiazole-2-carboxylic acid and quantify it in various matrices. This method is suitable for quality control and stability testing.
Experimental Protocol:
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% v/v Orthophosphoric acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile (HPLC grade).
-
Degas both phases for 15 minutes using a sonicator or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 5-Chlorothiazole-2-carboxylic acid reference standard.
-
Dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.[5]
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the sample to contain approximately 10 mg of the active substance into a 100 mL volumetric flask.[5]
-
Add 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Allow the solution to cool to room temperature and make up the volume with acetonitrile.[5]
-
Filter the solution through a 0.22 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
Quantitative Data Summary
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex® Luna, 50 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Isocratic: 55% 0.1% Orthophosphoric Acid, 45% Acetonitrile[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 272 nm[6] |
| Column Temperature | Ambient (or 25°C) |
| Injection Volume | 5 µL[6] |
| Expected Retention Time | ~3-5 minutes (dependent on exact system) |
Experimental Workflow
Caption: HPLC-UV workflow for purity and quantification analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify volatile impurities or derivatized 5-Chlorothiazole-2-carboxylic acid. Due to the low volatility of carboxylic acids, derivatization is typically required.[7][8]
Experimental Protocol:
-
Derivatization (Methylation):
-
Accurately weigh 1-2 mg of the sample into a vial.
-
Add 1 mL of a derivatizing agent (e.g., Methanolic HCl or BF₃-Methanol).
-
Heat the vial at 60-70°C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Cool the mixture to room temperature.
-
Add 0.2 mL of dichloromethane and shake gently.[7] The organic layer containing the methyl ester is used for analysis.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of the derivatized 5-Chlorothiazole-2-carboxylic acid methyl ester in dichloromethane.
-
The sample prepared in the derivatization step is used directly.
-
-
GC-MS Conditions:
-
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.[7]
-
Quantitative Data Summary
| Parameter | Condition |
| GC Column | Capillary column (e.g., Innowax, 30 m x 0.25 mm)[7] |
| Carrier Gas | Helium at 1.2 mL/min[7] |
| Injector Temperature | 250°C |
| Oven Program | Start at 50°C, ramp at 4°C/min to 250°C[7] |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Expected m/z (Methyl Ester) | Molecular Ion (M⁺): ~177.0; Fragments: Loss of -OCH₃, -COOCH₃ |
Experimental Workflow
Caption: GC-MS workflow including the essential derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide unequivocal structural confirmation of 5-Chlorothiazole-2-carboxylic acid. ¹H NMR confirms the proton environment, and ¹³C NMR identifies all unique carbon atoms.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied.
-
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Expected Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.0 - 8.5 | Singlet | The single proton on the thiazole ring. |
| >10 (often broad) | Singlet | The acidic proton of the carboxylic acid group. This signal disappears upon D₂O exchange.[9][10][11][12] | |
| ¹³C NMR | ~160 - 170 | Singlet | The carbonyl carbon of the carboxylic acid.[9][10][11][12][13] |
| ~120 - 150 | Multiple Singlets | Two sp²-hybridized carbons of the thiazole ring. |
Experimental Workflow
Caption: Workflow for NMR-based structural characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O bonds, and the thiazole ring vibrations.
Experimental Protocol:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Expected Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This broad absorption is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[10][11][12][14] |
| 1700 - 1730 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a prominent feature.[9][15] |
| ~1600, ~1500 | C=N, C=C stretch (Thiazole Ring) | Medium | Vibrations associated with the aromatic thiazole ring.[9] |
| 1210 - 1320 | C-O stretch | Strong | Coupled with O-H bending. |
| ~930 | O-H bend (out-of-plane) | Medium, Broad | Another characteristic band for carboxylic acid dimers.[14] |
Experimental Workflow
References
- 1. 5-Chloro-1,3-thiazole-2-carboxylic acid | C4H2ClNO2S | CID 53438974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 4. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 5. cipac.org [cipac.org]
- 6. d-nb.info [d-nb.info]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. youtube.com [youtube.com]
- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Application Notes and Protocols for the Esterification of Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of thiazole carboxylic acids, critical intermediates in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for specific examples, and provide detailed experimental procedures.
Overview of Esterification Methods
The esterification of thiazole carboxylic acids can be achieved through several standard methods, with the choice of protocol often depending on the specific substituents on the thiazole ring and the desired ester. The two most common approaches are the Fischer-Speier esterification and coupling agent-mediated esterifications like the Steglich method.
-
Fischer-Speier Esterification : This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.[2] This classic method is cost-effective but may not be suitable for acid-sensitive substrates.[4]
-
Steglich Esterification : For more sensitive or sterically hindered thiazole carboxylic acids, the Steglich esterification offers a milder alternative.[5][6] This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][7] The reaction proceeds at room temperature and is known for its high yields and tolerance of various functional groups.[6][7]
-
Other Methods : Alternative methods include the use of thionyl chloride to form an acyl chloride intermediate, which is then reacted with the alcohol.[4] Additionally, specific protocols have been developed for the synthesis of substituted thiazole esters, which may involve multi-step reaction sequences.[8][9]
Quantitative Data Summary
The following table summarizes quantitative data from various protocols for the synthesis of thiazole esters.
| Product | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Methyl 4-amino-5-thiazolecarboxylate | 4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester | Zinc powder, 3M HCl in MeOH | Methanol | Room temperature, overnight | 52% | [8] |
| Ethyl 2-benzyl-thiazole-4-carboxylate | Phenylthioacetamide, Allyl bromopyruvate | Pyridine | Ethanol | Reflux, 16 hours | Not specified | [10] |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Thiourea, Ethyl 3-bromopyruvate | - | Ethanol | 70°C, 1 hour | up to 100% | [11] |
| Methyl thiazole-4-carboxylate | Methyl thiazolidine-4-carboxylate | MnO₂ | Acetonitrile | 80°C, 48 hours | 80.8% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-5-thiazolecarboxylate[8]
This protocol describes the synthesis of an aminothiazole ester via reductive desulfurization.
Materials:
-
4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester (2.00g, 9.79mmol)
-
Methanol (40mL)
-
Zinc powder (3.84g, 58.8mmol, and an additional 1g)
-
3M Hydrochloric acid in Methanol (20mL)
-
Silica gel
-
Saturated Na₂CO₃ solution (200mL)
-
Water (100mL)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Na₂SO₄
-
Ether
Procedure:
-
Dissolve 4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester in methanol. Heating may be required.
-
Add zinc powder to the solution.
-
Add 3M hydrochloric acid in methanol dropwise over 10 minutes. Capture any evolved methanethiol in a wash bottle.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add an additional 1g of zinc and continue stirring at room temperature overnight.
-
Pour the reaction mixture into a stirring mixture of silica gel and saturated Na₂CO₃ solution.
-
Filter the resulting mixture and wash the solid with a small amount of methanol.
-
Add water to the filtrate and extract three times with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, and dry over Na₂SO₄.
-
Evaporate the solvent under vacuum.
-
Purify the crude product by precipitation from ether to obtain the final compound as a white solid.
Protocol 2: General Fischer Esterification of Thiazole Carboxylic Acids[1][2][3]
This is a general procedure adaptable for the synthesis of simple alkyl esters of thiazole carboxylic acids.
Materials:
-
Thiazole carboxylic acid (1 equivalent)
-
Alcohol (e.g., methanol, ethanol; used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the thiazole carboxylic acid in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography or distillation.
Protocol 3: Steglich Esterification of Thiazole Carboxylic Acids[5][6][7]
This protocol is suitable for acid-sensitive or sterically hindered thiazole carboxylic acids.
Materials:
-
Thiazole carboxylic acid (1 equivalent)
-
Alcohol (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dilute HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the thiazole carboxylic acid, alcohol, and DMAP in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for the esterification of thiazole carboxylic acids.
Caption: Simplified signaling pathway for the DMAP-catalyzed Steglich esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Page loading... [guidechem.com]
- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Chlorothiazole-2-carboxylic Acid in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorothiazole-2-carboxylic acid is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. Its substituted thiazole core is a key pharmacophore in numerous compounds with therapeutic potential, including kinase inhibitors and antimicrobial agents. The presence of both a chloro and a carboxylic acid group provides two reactive sites for facile chemical modification, enabling the construction of diverse molecular architectures. This document provides detailed application notes and protocols for the use of 5-chlorothiazole-2-carboxylic acid in the synthesis of bioactive molecules, with a particular focus on the synthesis of a key intermediate for the anticancer drug, Dasatinib.
Synthesis of a Key Dasatinib Intermediate
A prominent application of 5-chlorothiazole-2-carboxylic acid derivatives is in the synthesis of the potent tyrosine kinase inhibitor, Dasatinib. A crucial step in many synthetic routes to Dasatinib involves the formation of the amide bond in the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. While many routes build the thiazole ring during the synthesis, this application note outlines a convergent approach starting from a 2-aminothiazole-5-carboxylic acid derivative, which can be conceptually derived from 5-chlorothiazole-2-carboxylic acid.
Experimental Workflow for the Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Caption: Synthetic workflow for a key Dasatinib intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide
This protocol describes the amidation of a protected 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline. This serves as a model for the reactivity of the carboxylic acid moiety.
-
Materials:
-
2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid
-
2-chloro-6-methylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-6-methylaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide.
-
Protocol 2: Deprotection to Yield 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [1]
-
Materials:
-
N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Bioactivity of Dasatinib and Related Derivatives
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[2] Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Quantitative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dasatinib | K562 | Chronic Myeloid Leukemia | < 1 | [3] |
| Dasatinib | KU812 | Chronic Myeloid Leukemia | ~3 | [4] |
| Dasatinib | KCL22 | Chronic Myeloid Leukemia | ~1 | [4] |
| Dasatinib | MDA-MB-231 | Triple-Negative Breast Cancer | 6100 | [5] |
| Dasatinib | 4T1 | Murine Breast Cancer | 14 | [5] |
| Dasatinib | HT144 | Melanoma | > 5000 | [6] |
| Dasatinib | Lox-IMVI | Melanoma | ~100 | [6] |
Mechanism of Action: Inhibition of BCR-ABL Signaling
In CML, the Philadelphia chromosome results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[7] Dasatinib binds to the ATP-binding site of the ABL kinase domain in both its active and inactive conformations, thereby inhibiting its kinase activity and downstream signaling pathways.[2][8]
Caption: Dasatinib's inhibition of the BCR-ABL signaling pathway.
Protocol for Biological Evaluation
Protocol 3: Cell Viability Assay (MTT/MTS Assay) [9][10][11][12][13]
This protocol is a general guideline for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Conclusion
5-Chlorothiazole-2-carboxylic acid and its derivatives are valuable starting materials for the synthesis of bioactive molecules, particularly in the field of oncology. The protocols and data presented here provide a framework for researchers to utilize this versatile scaffold in the development of novel therapeutics. The synthesis of key intermediates for drugs like Dasatinib highlights the importance of this chemical entity in medicinal chemistry. The provided experimental procedures for synthesis and biological evaluation can be adapted for the discovery and characterization of new bioactive compounds derived from 5-chlorothiazole-2-carboxylic acid.
References
- 1. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 [chemicalbook.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. dojindo.com [dojindo.com]
Application Notes and Protocols for Amide Bond Formation with 5-Chlorothiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of amides using 5-Chlorothiazole-2-carboxylic acid. The formation of an amide bond is a critical transformation in medicinal chemistry and drug development, and the protocols outlined below describe common and effective methods for achieving this transformation with the specified starting material.
Introduction
5-Chlorothiazole-2-carboxylic acid is a valuable building block in the synthesis of various biologically active compounds. The formation of an amide linkage from this carboxylic acid is a key step in the elaboration of more complex molecules. This document details three common methods for amide bond formation: the use of a peptide coupling reagent such as HATU, a carbodiimide-mediated coupling with EDC and an auxiliary nucleophile like NHS, and the formation of an acyl chloride followed by reaction with an amine.
Data Presentation: Comparison of Amide Coupling Methods
The choice of coupling method can significantly impact the yield and purity of the desired amide. The following table summarizes typical reaction conditions and expected yields for the amide bond formation with 5-Chlorothiazole-2-carboxylic acid, based on general procedures and examples from similar thiazole systems.
| Coupling Method | Coupling Reagent(s) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| HATU Coupling | HATU | DIPEA or TEA | DMF or CH₂Cl₂ | 0 to 25 | 1 - 4 | 70 - 95 |
| EDC/NHS Coupling | EDC, NHS | DIPEA or TEA | DMF or CH₂Cl₂ | 0 to 25 | 2 - 12 | 60 - 90 |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine or TEA | CH₂Cl₂ or THF | 0 to 25 | 2 - 16 | 50 - 85 |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often leads to high yields and minimal side reactions.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Chlorothiazole-2-carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF or CH₂Cl₂.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add HATU (1.1 - 1.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA or TEA (2.0 - 3.0 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Bond Formation using EDC/NHS
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then reacts with the amine.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.1 - 1.5 equivalents)
-
NHS (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-Chlorothiazole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or CH₂Cl₂.
-
Add NHS (1.1 - 1.5 equivalents) and EDC (1.1 - 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) in a small amount of the same anhydrous solvent.
-
Add the amine solution and DIPEA or TEA (1.0 - 2.0 equivalents) to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Amide Bond Formation via Acyl Chloride
This classical two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Materials:
-
5-Chlorothiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equivalents)
-
Amine (1.0 - 1.2 equivalents)
-
Pyridine or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Reflux condenser (if heating is required)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a dry round-bottom flask under an inert atmosphere, add 5-Chlorothiazole-2-carboxylic acid (1.0 equivalent) and a stir bar.
-
Add anhydrous CH₂Cl₂ or THF.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.
Step 2: Reaction with Amine
-
Dissolve the crude acyl chloride in fresh anhydrous CH₂Cl₂ or THF under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) and pyridine or TEA (2.0 - 3.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for HATU-mediated amide coupling.
Caption: Workflow for EDC/NHS-mediated amide coupling.
Caption: Workflow for amide coupling via the acyl chloride method.
Application Notes and Protocols for the Large-Scale Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the tyrosine kinase inhibitor Dasatinib. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the large-scale synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, focusing on a robust and high-yielding methodology. The protocols are intended for use by researchers, scientists, and professionals in the field of drug development and process chemistry.
Synthesis Overview
The recommended large-scale synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide proceeds via a two-step process. The first step involves the synthesis of the precursor, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The second, key transformation is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type reaction. An alternative, more direct route involves the lithiation of 2-chlorothiazole followed by reaction with 2-chloro-6-methylphenyl isocyanate.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a method described for the synthesis of Dasatinib intermediates.
Materials and Reagents:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the mixture to a temperature between -10°C and 0°C.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) to the cooled mixture, maintaining the temperature within the specified range.
-
After the addition of NBS is complete, add thiourea to the reaction mixture.
-
Heat the reaction mixture to effect ring closure and formation of the desired 2-aminothiazole derivative.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, which may include extraction and crystallization.
Quantitative Data Summary for Protocol 1
| Parameter | Value | Reference |
| Yield | 95% | [1] |
| Purity | >99% (by HPLC) | [1] |
Protocol 2: Large-Scale Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide via Lithiation
This protocol is based on a reported synthesis of a key Dasatinib intermediate.[2]
Materials and Reagents:
-
2-chlorothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
2-chloro-6-methylphenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78°C using a dry ice/acetone bath.
-
Slowly add 2-chlorothiazole (1.0 equivalent) to the cold THF.
-
To the resulting solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve 2-chloro-6-methylphenyl isocyanate (1.1 equivalents) in anhydrous THF.
-
Add the solution of the isocyanate to the lithiated thiazole solution dropwise at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide.
Quantitative Data Summary for Protocol 2
| Parameter | Value | Reference |
| Yield | 86% | [2] |
| Purity | High (specific purity not detailed in snippet) | [2] |
| Temperature (Lithiation) | -78°C | [2] |
| Temperature (Reaction) | -78°C to Room Temperature | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide.
Signaling Pathway Inhibition by Dasatinib
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.
Safety Considerations
-
n-Butyllithium: is a highly pyrophoric reagent and must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
2-chloro-6-methylphenyl isocyanate: is a lachrymator and is toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires appropriate insulated gloves to prevent cold burns.
Conclusion
The provided protocols offer detailed methodologies for the large-scale synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide. The lithiation route is a direct and high-yielding approach. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis on a large scale. These application notes serve as a valuable resource for professionals engaged in pharmaceutical research and development.
References
Application Notes and Protocols: 5-Chlorothiazole-2-carboxylic Acid in Crop Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chlorothiazole-2-carboxylic acid as a crucial intermediate in the development of modern crop protection agents. While not typically applied directly, its derivatives, particularly carboxamides, have demonstrated significant potential as potent fungicides. This document outlines the synthesis of these derivatives, their biological activity, and protocols for their evaluation.
Application Notes: Thiazole Carboxamides as Fungicides
5-Chlorothiazole-2-carboxylic acid serves as a foundational scaffold for the synthesis of a novel class of fungicides. The primary application lies in its conversion to various carboxamide derivatives, which have shown high efficacy against a range of plant pathogenic fungi.
Key Applications:
-
Broad-Spectrum Fungal Control: Derivatives have shown activity against pathogens such as Phytophthora capsici, Pseudoperonospora cubensis, Rhizoctonia cerealis, and Sclerotinia sclerotiorum.
-
Succinate Dehydrogenase (SDH) Inhibition: Many of these thiazole carboxamides function as SDH inhibitors, disrupting the fungal mitochondrial electron transport chain and leading to cell death.[1][2] This provides a specific mode of action that can be effective against fungal strains resistant to other fungicide classes.
-
Lead Compound for Novel Fungicides: The modular nature of the synthesis allows for the creation of diverse chemical libraries, making 5-Chlorothiazole-2-carboxylic acid an excellent starting point for the discovery of new and more effective fungicides.
Data Presentation: Fungicidal Activity of 5-Chlorothiazole-2-carboxylic Acid Derivatives
The following tables summarize the in vitro and in vivo fungicidal activities of representative thiazole carboxamide derivatives synthesized from 5-Chlorothiazole-2-carboxylic acid.
Table 1: In Vitro Fungicidal Activity (EC50/IC50 in mg/L)
| Compound ID | Target Pathogen | EC50/IC50 (mg/L) | Reference Compound | EC50/IC50 (mg/L) |
| 6g | Rhizoctonia cerealis | 6.2 | Thifluzamide | 22.1 |
| 6g | Sclerotinia sclerotiorum | 0.6 | Thifluzamide | 4.4 |
| 6c | Sclerotinia sclerotiorum | 1.9 | Thifluzamide | 4.4 |
| W3 | Phytophthora capsici | >90% inhibition at 25 | - | - |
| W3 | Alternaria alternata | >90% inhibition at 25 | - | - |
Table 2: In Vivo Protective Activity of Selected Thiazole Carboxamides against Sclerotinia sclerotiorum on Brassica napus L. leaves
| Compound ID | Concentration (mg/L) | Protective Activity (%) | Reference Compound | Concentration (mg/L) | Protective Activity (%) |
| 6g | 2.0 | 67.3 | Thifluzamide | 5.0 | No activity |
| 6c | 2.0 | 75.4 | Thifluzamide | 5.0 | No activity |
Data sourced from[1]
Experimental Protocols
General Synthesis of 5-Chlorothiazole-2-carboxamide Derivatives
This protocol describes a general two-step process for the synthesis of fungicidal carboxamides starting from 5-Chlorothiazole-2-carboxylic acid.
Step 1: Synthesis of 5-Chlorothiazole-2-carbonyl chloride
-
To a solution of 5-Chlorothiazole-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-Chlorothiazole-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C and add a solution of 5-Chlorothiazole-2-carbonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Chlorothiazole-2-carboxamide derivative.
In Vitro Antifungal Bioassay
This protocol outlines the mycelial growth inhibition assay to determine the EC50 values of the synthesized compounds.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Plates: Add appropriate volumes of the stock solutions to the molten PDA medium to achieve a series of final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (when the fungal growth in the control plate reaches approximately two-thirds of the plate diameter).
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
In Vivo Protective Activity Assay (Example: S. sclerotiorum on B. napus)
This protocol details the evaluation of the protective efficacy of the compounds against fungal infection on plant leaves.
-
Plant Cultivation: Grow Brassica napus (rapeseed) plants in a greenhouse until they reach the 4-6 leaf stage.
-
Compound Application: Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant (e.g., Tween-20). Spray the solutions evenly onto the leaves of the rapeseed plants until runoff.
-
Inoculation: After the sprayed leaves have dried, place a mycelial plug of S. sclerotiorum on the center of each treated leaf.
-
Incubation: Place the inoculated plants in a high-humidity chamber at 20-25 °C for 4-5 days.
-
Disease Assessment: Measure the diameter of the disease lesion on each leaf.
-
Calculation: Calculate the protective activity as a percentage of disease reduction compared to the control (plants sprayed with solvent and surfactant only).
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for fungicidal 5-Chlorothiazole-2-carboxamides.
Mode of Action: SDH Inhibition
Caption: Inhibition of Succinate Dehydrogenase (SDH) by thiazole carboxamide fungicides.
References
Troubleshooting & Optimization
Purification techniques for 5-Chlorothiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chlorothiazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 5-Chlorothiazole-2-carboxylic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Insufficient cooling of the solution. - Premature crystallization leading to loss during filtration. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent pairs like THF/hexane.[1] - Ensure the solution is thoroughly cooled, potentially in an ice bath or freezer, to maximize crystal formation.[1] - Allow the solution to cool slowly to form larger, more easily filterable crystals. |
| Product Fails to Crystallize (Oils Out) | - Presence of impurities that inhibit crystallization. - The solvent is not ideal for crystallization. | - Purify the crude product using column chromatography before attempting recrystallization. - Try a different solvent system. Scratching the inside of the flask with a glass rod or adding a seed crystal can sometimes induce crystallization. |
| Colored Impurities in Final Product | - Formation of colored byproducts during synthesis or degradation. | - Consider treatment with activated carbon during the recrystallization process. - Column chromatography may be effective in separating colored impurities. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent). - Co-elution of product and impurities. - Compound streaking on the silica gel. | - Systematically test different solvent systems with varying polarities. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of acetic or formic acid (0.5-1%) to suppress ionization and reduce tailing.[2] - If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
| Broad Melting Point of Purified Product | - Presence of residual solvent. - Remaining impurities. | - Ensure the purified solid is thoroughly dried under high vacuum. - Re-purify the product using a different method (e.g., if recrystallization was used, try column chromatography). Purity can be assessed by HPLC.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 5-Chlorothiazole-2-carboxylic acid?
A1: The most common purification techniques for 5-Chlorothiazole-2-carboxylic acid, like many crystalline organic acids, are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities from a solid crude product.[1] Column chromatography is useful for separating the desired compound from impurities with different polarities, especially in more complex mixtures.[2]
Q2: What is a good starting solvent system for the recrystallization of 5-Chlorothiazole-2-carboxylic acid?
A2: While specific data for 5-Chlorothiazole-2-carboxylic acid is limited, for similar thiazole carboxylic acid derivatives, solvent systems like tetrahydrofuran (THF)/hexane have been used successfully.[1] The general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like THF or another polar solvent) and then slowly add a non-solvent (like hexane) until the solution becomes turbid. Upon cooling, crystals of the purified product should form.
Q3: How can I monitor the purity of 5-Chlorothiazole-2-carboxylic acid during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography purification and to qualitatively assess the purity of fractions. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3] The final purity can also be indicated by a sharp melting point.
Q4: What are potential impurities I should be aware of during the synthesis and purification of 5-Chlorothiazole-2-carboxylic acid?
A4: Potential impurities can arise from unreacted starting materials, side-products from the synthetic route, and degradation products. For heterocyclic carboxylic acids, common impurities may include precursors from the ring formation and hydrolysis steps. For instance, if the carboxylic acid is prepared by hydrolysis of an ester, the unreacted ester is a likely impurity.
Q5: My 5-Chlorothiazole-2-carboxylic acid is streaking on the TLC plate. How can I resolve this?
A5: Streaking of carboxylic acids on silica gel TLC plates is a common issue caused by the ionization of the acidic proton. To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the eluent. This will suppress the ionization of your compound and result in more defined spots.[2]
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 5-Chlorothiazole-2-carboxylic acid in various solvents (e.g., ethanol, methanol, ethyl acetate, THF, and water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as THF/hexane or ethanol/water, can also be effective.[1]
-
Dissolution: In a larger flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification by silica gel chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude 5-Chlorothiazole-2-carboxylic acid in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A typical eluent for a carboxylic acid would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate, with 0.5-1% acetic acid added to the mixture to prevent streaking.[2] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Chlorothiazole-2-carboxylic acid.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 5-Chlorothiazole-2-carboxylic acid.
Caption: Logical troubleshooting workflow for common purification issues.
References
Optimizing reaction conditions for 5-Chlorothiazole-2-carboxylic acid synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorothiazole-2-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and synthetic routes for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 5-Chlorothiazole-2-carboxylic acid? A1: Common strategies for synthesizing 5-Chlorothiazole-2-carboxylic acid include:
-
Hydrolysis of an Ester Precursor: A widely used method involves the hydrolysis of a corresponding ester, such as ethyl or methyl 5-chlorothiazole-2-carboxylate, typically under basic conditions (e.g., using LiOH or NaOH).[1]
-
Oxidation of a Precursor: Oxidation of a suitable precursor like 2-chloro-5-(hydroxymethyl)thiazole or 2-chloro-5-formylthiazole can yield the desired carboxylic acid.
-
Halogen-Metal Exchange and Carboxylation: A route involving a halogen-metal exchange on a di-halogenated thiazole precursor (e.g., 2,5-dibromothiazole followed by selective chlorination), followed by reaction with carbon dioxide, is also a viable method.[2]
Q2: How can I best monitor the progress of the hydrolysis reaction? A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot corresponding to the carboxylic acid product (which will likely stick to the baseline) indicates reaction progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q3: What are the critical parameters to control during the synthesis? A3: Key parameters depend on the chosen route. For hydrolysis, temperature and reaction time are critical to ensure complete conversion without degradation. For routes involving organometallic intermediates, such as halogen-metal exchange, strict control of low temperatures (e.g., -78 °C) and anhydrous, inert conditions are paramount to prevent side reactions and ensure stability.[2][3]
Q4: What potential side reactions should I be aware of? A4: Potential side reactions include incomplete hydrolysis of the ester, decarboxylation of the final product under harsh heating conditions, and for organometallic routes, reactions with moisture or atmospheric CO2 before the intended carboxylation step. If starting from an amino-thiazole, side reactions during diazotization, such as the formation of phenolic byproducts or azo coupling, can occur if conditions are not carefully controlled.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration. | Increase reaction time or temperature moderately. Ensure the correct stoichiometry of reagents. For hydrolysis, consider using a stronger base or a co-solvent to improve solubility. |
| Degradation of Starting Material or Product: Reaction conditions are too harsh (e.g., excessive temperature or extreme pH). | Perform the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed promptly after reaction completion. | |
| Poor Quality of Reagents: Starting materials or reagents are impure or degraded. | Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened solvents and reagents. | |
| Impure Product | Presence of Starting Material: The reaction did not go to completion. | Extend the reaction time or adjust conditions as described above. Purify the crude product via recrystallization or column chromatography. |
| Formation of Byproducts: Side reactions occurred due to suboptimal conditions. | Optimize reaction parameters such as temperature and addition rate of reagents. For purification, select a recrystallization solvent that selectively dissolves the product or the impurity. Acid-base extraction during work-up can help remove acidic or basic impurities. | |
| Difficulty in Product Isolation | Product is Water-Soluble: The carboxylic acid salt may be highly soluble in the aqueous phase during work-up. | Carefully acidify the aqueous layer to a pH of ~2-3 to precipitate the carboxylic acid fully. If it remains in solution, extract with a polar organic solvent like ethyl acetate multiple times. |
| Formation of an Emulsion During Extraction: The presence of salts or other impurities can lead to emulsion formation. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Summary of Reaction Parameters
The following table summarizes typical conditions for key reaction types that may be employed in the synthesis of 5-Chlorothiazole-2-carboxylic acid, based on analogous transformations.
| Reaction Type | Reagents & Solvents | Temperature Range | Typical Reaction Time | Reference |
| Ester Hydrolysis | LiOH or NaOH in Water/THF/Methanol | Room Temperature to 60°C | 2 - 16 hours | [1] |
| Halogen-Metal Exchange | n-Butyllithium in THF or Diethyl Ether | -90°C to -78°C | 30 - 60 minutes | [2][3] |
| Carboxylation | Dry CO2 (gas or solid) | -78°C to Room Temperature | 1 - 4 hours | [5][6] |
| Chlorination (Sandmeyer) | NaNO2, HCl, CuCl | 0°C to 5°C | 1 - 2 hours | [4] |
Experimental Protocols
Representative Protocol: Hydrolysis of Ethyl 5-Chlorothiazole-2-carboxylate
This protocol describes a general procedure for the hydrolysis of an ester precursor. Researchers should adapt this based on the specific substrate and available laboratory equipment.
Materials:
-
Ethyl 5-chlorothiazole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-chlorothiazole-2-carboxylate (1.0 eq.) in a mixture of THF (or methanol) and water.
-
Addition of Base: Add LiOH (1.5 to 2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Remove the organic solvent (THF/methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M HCl dropwise with stirring to acidify the mixture to a pH of 2-3. A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 5-Chlorothiazole-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Process Diagrams
Caption: A potential multi-step workflow for the synthesis of 5-Chlorothiazole-2-carboxylic acid.
Caption: A logical flowchart for troubleshooting low product yield during synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Chlorothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chlorothiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Chlorothiazole Derivative
Q1: My reaction yield is significantly lower than expected when performing a Sandmeyer reaction to introduce the chloro group. What are the common causes?
Low yields in the Sandmeyer reaction for chlorothiazole synthesis are frequently attributed to several factors, primarily related to the stability of the diazonium salt intermediate.
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Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of undesired byproducts and a reduction in the yield of the target chlorothiazole.[1][2][3] It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization process and during the subsequent reaction with the copper(I) chloride catalyst.[1][2][3]
-
Incomplete Diazotization: Insufficient amounts of the diazotizing agent (e.g., sodium nitrite) or inadequate acidic conditions can lead to incomplete conversion of the starting aminothiazole to the corresponding diazonium salt.[2][3]
-
Suboptimal Catalyst Activity: The copper(I) chloride catalyst plays a critical role in the conversion of the diazonium salt to the final product. The use of old or impure catalyst can result in reduced catalytic activity and consequently, lower yields.
Troubleshooting Steps:
-
Strict Temperature Control: Continuously monitor and maintain the reaction temperature between 0-5°C during the entire diazotization and Sandmeyer reaction sequence.
-
Slow and Controlled Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminothiazole to prevent localized overheating and decomposition of the diazonium salt.[2][3]
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure the reaction medium is sufficiently acidic.
-
Use Fresh Catalyst: Employ freshly prepared or high-purity copper(I) chloride for the Sandmeyer reaction.
Q2: I am using the Hantzsch thiazole synthesis to prepare a chlorothiazole derivative, but the yield is poor. What could be the issue?
The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is a robust method for thiazole synthesis. However, low yields can occur due to several reasons.
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Side Reactions of the α-Haloketone: α-Haloketones are reactive compounds and can undergo self-condensation or other side reactions under the reaction conditions.
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Incorrect Reaction Conditions: The choice of solvent and base, as well as the reaction temperature and time, can significantly impact the yield. For instance, in some cases, acidic conditions can lead to the formation of isomeric byproducts.[4]
-
Formation of Bis-thiazole Impurities: Depending on the stoichiometry and reaction conditions, the formation of bis-thiazole derivatives can occur, consuming the starting materials and reducing the yield of the desired monomeric product.[5]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the solvent, base, temperature, and reaction time to identify the optimal conditions for your specific substrate.
-
Control Stoichiometry: Carefully control the molar ratio of the α-haloketone and the thioamide to minimize the formation of byproducts.
-
Purify Starting Materials: Ensure the purity of the α-haloketone and thioamide to avoid side reactions caused by impurities.
Issue 2: Formation of Impurities and Difficulty in Purification
Q1: My crude product is highly colored, and I am having trouble purifying it. What is the likely cause?
The formation of colored impurities is a common issue, particularly in the Sandmeyer reaction, and is often due to the formation of azo compounds.
-
Azo Coupling: Unreacted diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture, including the starting aminothiazole or the product itself, to form highly colored azo dyes.[1][2][3][6] This side reaction is more prevalent if the diazotization is incomplete or if there is an excess of the diazonium salt.
Troubleshooting Steps:
-
Ensure Complete Reaction of the Diazonium Salt: Use a slight excess of the copper(I) chloride catalyst and allow sufficient reaction time for the complete conversion of the diazonium salt.
-
Quench Excess Diazonium Salt: After the main reaction is complete, any remaining diazonium salt can be quenched by the addition of a reducing agent, such as hypophosphorous acid or sodium bisulfite.
-
Optimize pH: The pH of the reaction mixture can influence the rate of azo coupling. Maintaining a sufficiently acidic medium can help to minimize this side reaction.[3]
Q2: I am observing an unexpected peak in my NMR/IR spectrum corresponding to a hydroxyl group. What is this impurity?
The presence of a hydroxyl group in the final product often indicates the hydrolysis of the diazonium salt.
-
Hydrolysis of the Diazonium Salt: The diazonium salt can react with water in the reaction mixture to form a phenolic byproduct.[2][3] This is more likely to occur if the reaction temperature is not strictly controlled and is allowed to rise above the recommended 0-5°C range.
Troubleshooting Steps:
-
Maintain Low Temperature: As with preventing diazonium salt decomposition, strict temperature control is paramount to minimizing hydrolysis.
-
Use Anhydrous Solvents: Where possible, use anhydrous solvents to reduce the amount of water available for the hydrolysis reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to chlorothiazole derivatives?
The most common methods for synthesizing chlorothiazole derivatives include:
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Sandmeyer Reaction: This involves the diazotization of an aminothiazole followed by a copper(I) chloride-catalyzed conversion of the diazonium salt to the corresponding chlorothiazole.[1][2][3]
-
Hantzsch Thiazole Synthesis: This is a condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[4][7][8][9]
-
Direct Chlorination: This involves the direct chlorination of a thiazole ring using a chlorinating agent such as sulfuryl chloride.
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are some common purification techniques for chlorothiazole derivatives?
Common purification methods for chlorothiazole derivatives include:
-
Recrystallization: This is a simple and effective method for purifying solid compounds.
-
Column Chromatography: This technique is used to separate compounds based on their different affinities for a stationary phase and a mobile phase.
-
Extraction: This is used to separate the desired product from impurities based on their different solubilities in two immiscible liquids.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in a Sandmeyer-type Reaction of a 2-Aminothiazole Derivative [10]
| Temperature (°C) | Reaction Time (min) | Yield of 2-Bromothiazole Derivative (%) | Yield of Dihalo Byproduct (%) |
| -10 to 0 | 15-120 | ~50 | Not reported |
| 25 (Room Temp) | 15-120 | <30 | Not reported |
| 60 | 15 | Not reported | Rapid and complete |
| 85 | 15 | Not reported | 99 |
Table 2: Comparison of Yields for Different Synthetic Routes to Thiazole Derivatives [8][9]
| Synthetic Route | Starting Materials | Typical Yield (%) |
| Hantzsch Synthesis | α-haloketone and thioamide | 79-90 |
| Microwave-assisted Hantzsch | α-haloketone, thiourea, and aldehyde | 79-90 |
| Catalyst-free Synthesis | α-diazoketones and thiourea | 87-96 |
Experimental Protocols
Protocol 1: Mitigation of Azo Dye Formation in a Diazotization Reaction
This protocol provides a method to minimize the formation of colored azo impurities during the synthesis of a chlorothiazole via a Sandmeyer reaction.
-
Diazotization:
-
Dissolve the starting 2-aminothiazole derivative in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the aminothiazole solution while vigorously stirring and maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours. Observe for the evolution of nitrogen gas.
-
-
Quenching of Excess Diazonium Salt:
-
After the main reaction appears complete (cessation of gas evolution), add a small amount of a quenching agent, such as a saturated solution of sodium bisulfite, dropwise until a starch-iodide paper test indicates the absence of nitrous acid.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of chlorothiazole derivatives via the Sandmeyer reaction, including a quenching step.
Caption: Logical relationship diagram illustrating the causes and effects of common side reactions in chlorothiazole synthesis.
Caption: Simplified reaction pathway diagram showing the formation of the desired chlorothiazole and major side products from the diazonium salt intermediate.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113337139A - Thiazole azo dye and synthetic method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chlorothiazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Chlorothiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your synthetic yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Chlorothiazole-2-carboxylic acid?
A common and effective synthetic pathway for 5-Chlorothiazole-2-carboxylic acid involves a multi-step process. The synthesis begins with the creation of a suitable precursor, typically an aminothiazole ester, followed by a Sandmeyer reaction to introduce the chloro group, and finally, hydrolysis of the ester to yield the desired carboxylic acid. A key intermediate in this process is ethyl 2-amino-5-chlorothiazole-4-carboxylate.
Q2: What are the critical stages in the synthesis where yield loss is common?
Yield loss is frequently observed during two critical stages:
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The Sandmeyer Reaction: This reaction, which converts the amino group to a chloro group, is sensitive to temperature and reagent purity. Improper control can lead to the formation of byproducts.
-
Purification: Isolation and purification of the final product can be challenging, and yield may be lost during recrystallization or chromatographic purification.
Q3: What are the primary side products to look out for during the Sandmeyer reaction?
The most common side products in the Sandmeyer reaction for this synthesis are:
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Hydroxythiazole derivative: Formed by the reaction of the diazonium salt with water.
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Azo-coupled compounds: These colored impurities can form if the diazonium salt reacts with other aromatic species in the reaction mixture.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is an effective method for monitoring the progress of each reaction step. Developing a suitable solvent system for your starting materials and products will allow you to track the consumption of reactants and the formation of the desired product.
Troubleshooting Guides
Low Yield in the Synthesis of Ethyl 2-Amino-5-chlorothiazole-4-carboxylate
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precursor | Incomplete reaction during the Hantzsch thiazole synthesis. | Ensure that the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or moderately increasing the temperature. |
| Side reactions during chlorination. | Control the reaction temperature carefully during the chlorination step. Use a suitable chlorinating agent and stoichiometry to minimize over-chlorination. | |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the loss of the product. |
Low Yield in the Sandmeyer Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Chloro-derivative | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Use freshly prepared diazonium salt immediately.[1][2] |
| Incomplete diazotization. | Ensure the use of a slight excess of sodium nitrite and a sufficiently acidic medium for the reaction. | |
| Formation of hydroxy byproducts. | Strictly control the temperature to minimize the reaction of the diazonium salt with water. | |
| Inefficient copper catalyst. | Use a fresh, high-quality source of copper(I) chloride. |
Incomplete Hydrolysis of the Ester
| Issue | Potential Cause | Recommended Solution |
| Ester Peak in NMR/TLC | Insufficient reaction time or temperature. | Increase the reaction time or temperature for the hydrolysis. Monitor the reaction by TLC until the ester starting material is fully consumed. |
| Inadequate amount of base/acid. | Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl) to drive the reaction to completion. |
Difficulty in Purification of 5-Chlorothiazole-2-carboxylic Acid
| Issue | Potential Cause | Recommended Solution |
| Oily Product | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system. Consider using a combination of polar and non-polar solvents. |
| Colored Impurities | Formation of azo compounds. | Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
| Product Loss During Recrystallization | High solubility of the product in the chosen solvent. | Carefully select the recrystallization solvent to ensure low solubility of the product at cold temperatures. Use a minimal amount of hot solvent to dissolve the product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-5-chlorothiazole-4-carboxylate
This protocol is based on the Hantzsch thiazole synthesis, followed by chlorination.
-
Synthesis of Ethyl 2-aminothiazole-4-carboxylate:
-
In a round-bottom flask, dissolve ethyl acetoacetate and thiourea in ethanol.
-
Add a catalytic amount of a base, such as sodium carbonate.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and isolate the product by filtration. Wash with cold ethanol.
-
-
Chlorination:
-
Suspend the ethyl 2-aminothiazole-4-carboxylate in a suitable solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise.
-
Stir the reaction at low temperature and monitor by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sandmeyer Reaction
-
Diazotization:
-
Suspend ethyl 2-amino-5-chlorothiazole-4-carboxylate in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[1][2]
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Chloro-de-amination:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Protocol 3: Hydrolysis of Ethyl 5-Chlorothiazole-2-carboxylate
-
Base-Catalyzed Hydrolysis:
-
Dissolve the ethyl 5-chlorothiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux and monitor by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
-
Visualizations
Caption: Synthetic workflow for 5-Chlorothiazole-2-carboxylic acid.
Caption: Troubleshooting flowchart for low yield issues.
References
Stability issues of 5-Chlorothiazole-2-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Chlorothiazole-2-carboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 5-Chlorothiazole-2-carboxylic acid?
A1: Based on information for similar compounds, it is recommended to store 5-Chlorothiazole-2-carboxylic acid in a tightly sealed container in a cool, dry place. For long-term storage, maintaining a temperature of 4°C under a nitrogen atmosphere and away from moisture is advisable.
Q2: What are the known incompatibilities for 5-Chlorothiazole-2-carboxylic acid?
A2: 5-Chlorothiazole-2-carboxylic acid should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can potentially lead to degradation.[1]
Q3: Is 5-Chlorothiazole-2-carboxylic acid sensitive to light?
Q4: What are the potential degradation pathways for 5-Chlorothiazole-2-carboxylic acid?
A4: Potential degradation pathways for 5-Chlorothiazole-2-carboxylic acid, based on its chemical structure, could include hydrolysis of the carboxylic acid group, decarboxylation, or reactions involving the thiazole ring, especially under harsh pH and high-temperature conditions. Forced degradation studies are necessary to identify the specific degradation products and pathways.[2][3]
Troubleshooting Guides
Issue 1: I am observing significant degradation of my compound in an aqueous solution at neutral pH, even at room temperature. What could be the cause?
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Possible Cause 1: Inherent Instability in Aqueous Media. Some organic molecules have limited stability in water.
-
Troubleshooting Step: Prepare fresh solutions immediately before use. If the experiment allows, consider using a co-solvent to prepare a stock solution, which is then diluted to the final concentration in the aqueous medium just prior to the experiment.
-
-
Possible Cause 2: Presence of Contaminants. Trace amounts of acids, bases, or metal ions in your water or glassware can catalyze degradation.
-
Troubleshooting Step: Use high-purity water (e.g., HPLC-grade) and ensure all glassware is thoroughly cleaned and rinsed.
-
-
Possible Cause 3: Microbial Degradation. If the solution is stored for an extended period without a preservative, microbial growth could lead to degradation.
-
Troubleshooting Step: If applicable, filter-sterilize the solution and store it at a lower temperature (e.g., 4°C).
-
Issue 2: My analytical results for the compound's purity are inconsistent across different batches or over time.
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Possible Cause 1: Improper Storage. Inconsistent storage conditions can lead to varying levels of degradation.
-
Troubleshooting Step: Ensure all batches are stored under the recommended conditions (cool, dry, protected from light, and preferably under an inert atmosphere).
-
-
Possible Cause 2: Non-validated Analytical Method. The analytical method may not be stability-indicating, meaning it cannot separate the intact compound from its degradation products.
-
Possible Cause 3: Hygroscopic Nature. The compound may be absorbing moisture from the air, which can affect its weight and potentially lead to hydrolysis.
-
Troubleshooting Step: Handle the solid compound in a low-humidity environment (e.g., a glove box). Store it in a desiccator.
-
Quantitative Data Summary
As specific stability data for 5-Chlorothiazole-2-carboxylic acid is not publicly available, the following tables present hypothetical data from a typical forced degradation study to serve as a template for researchers. The goal of such a study is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[2]
Table 1: Hypothetical Stability of 5-Chlorothiazole-2-carboxylic acid in Solution under Various Stress Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of 5-Chlorothiazole-2-carboxylic acid | % Degradation |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 |
| 0.1 M NaOH | 24 | 60 | 78.5 | 21.5 |
| 3% H₂O₂ | 24 | 25 | 92.1 | 7.9 |
| Water | 24 | 60 | 98.7 | 1.3 |
Table 2: Hypothetical Photostability of 5-Chlorothiazole-2-carboxylic acid (Solid State)
| Condition | Duration | % Assay of 5-Chlorothiazole-2-carboxylic acid | % Degradation |
| Light Exposure (ICH Q1B) | 1.2 million lux hours | 94.3 | 5.7 |
| Dark Control | 1.2 million lux hours | 99.8 | 0.2 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for performing forced degradation studies to identify potential degradation pathways and products.[2][4]
-
Preparation of Stock Solution: Prepare a stock solution of 5-Chlorothiazole-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution with water.
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze samples after a defined exposure period.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying 5-Chlorothiazole-2-carboxylic acid from its degradation products.[4][5]
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of 5-Chlorothiazole-2-carboxylic acid.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation studies.
Visualizations
Caption: A logical workflow for conducting a stability study.
Caption: A decision tree for troubleshooting unexpected degradation.
References
- 1. fishersci.com [fishersci.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting guide for the synthesis of thiazole-5-carboxylates
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of thiazole-5-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazole-5-carboxylates?
A1: The Hantzsch thiazole synthesis is a widely employed and classical method for preparing thiazole derivatives, including thiazole-5-carboxylates.[1][2][3][4] This method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide.[3][4][5]
Q2: What are the typical starting materials for the Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate?
A2: Commonly used starting materials include ethyl acetoacetate, a halogenating agent like N-bromosuccinimide (NBS) to form the α-haloketone in situ, and thiourea.[6][7]
Q3: Are there alternative, more environmentally friendly methods for this synthesis?
A3: Yes, significant progress has been made in developing greener synthetic approaches. These include one-pot reactions, the use of recyclable catalysts, green solvents like water, and microwave-assisted synthesis to reduce reaction times and improve yields.[1]
Q4: What are the key factors influencing the yield of the reaction?
A4: The yield can be affected by several factors, including the purity of reactants, reaction temperature, choice of solvent, and the presence of catalysts. For instance, some reactions benefit from heating, while others are performed at room temperature.[8][9] The use of a base, such as triethylamine or pyridine, can also be crucial for achieving acceptable yields in certain protocols.[10][11]
Q5: How can I purify the final thiazole-5-carboxylate product?
A5: Purification is typically achieved through recrystallization from a suitable solvent or by flash column chromatography on silica gel.[12][13] The choice of solvent for recrystallization may include alkanes, ethers, esters, alcohols, or mixtures thereof with water.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure or degraded starting materials (e.g., α-haloketone). | - Use freshly prepared or purified starting materials. Verify the purity of reactants using techniques like NMR or GC-MS. |
| - Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions require heating/reflux, while others proceed at room temperature.[5][8] Monitor the reaction progress using TLC. | |
| - Inefficient cyclization. | - Ensure the appropriate solvent and pH conditions are used. In some cases, the addition of a base like triethylamine or pyridine can facilitate the reaction.[9][10][11] | |
| - Incomplete reaction. | - Increase the reaction time and monitor progress via TLC until the starting material is consumed.[6] | |
| Formation of Side Products | - Self-condensation of the α-haloketone. | - Add the thioamide or thiourea to the reaction mixture before or immediately after the formation of the α-haloketone. |
| - N-bromination or phenyl ring bromination when using NBS. | - Control the reaction conditions, such as temperature and the stoichiometry of NBS, to favor α-bromination.[8] | |
| - Formation of undesired isomers. | - The Hantzsch synthesis is generally regioselective. However, if isomers are observed, re-evaluate the structure of the starting materials and reaction conditions. | |
| Difficulty in Product Purification | - Oily product that does not crystallize. | - Attempt purification by column chromatography. If an oil persists, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. |
| - Product is insoluble and difficult to handle. | - The product may be poorly soluble in the reaction solvent, which can sometimes be advantageous for isolation by filtration.[5] For purification, try dissolving it in a different solvent system or at an elevated temperature for recrystallization. | |
| - Co-elution of impurities during column chromatography. | - Optimize the mobile phase for better separation. A gradient elution might be necessary.[12] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[6]
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the mixture and heat to 80°C for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.
-
To the filtrate, add aqueous ammonia (8.0 mL).
-
Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate[12]
-
To a solution of t-BuONO (21.5 mmol) and CuCl₂ (16.1 mmol) in acetonitrile (30 mL), add ethyl 2-amino-5-methylthiazole-4-carboxylate (10.7 mmol).
-
Stir the mixture at 80°C for 16 hours under an inert atmosphere.
-
Quench the reaction with a saturated aqueous NH₄Cl solution (30 mL).
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic phases, wash with brine (3 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (SiO₂, gradient elution: 0-10% ethyl acetate in petroleum ether).
Visualizations
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. bepls.com [bepls.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chlorothiazole-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 5-Chlorothiazole-2-carboxylic acid. Below you will find frequently asked questions (FAQs) and detailed guides to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Chlorothiazole-2-carboxylic acid?
A common and plausible synthetic route to 5-Chlorothiazole-2-carboxylic acid starts from 2-aminothiazole, proceeding through a Sandmeyer-type reaction to introduce the chloro group, followed by functionalization at the 5-position and subsequent oxidation to the carboxylic acid. An alternative approach involves the Hantzsch thiazole synthesis, which can build the thiazole ring with the desired substituents.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters for a successful synthesis include:
-
Temperature Control: Particularly during diazotization for the Sandmeyer reaction, maintaining a low temperature (typically 0-5 °C) is crucial to ensure the stability of the diazonium salt intermediate.[1]
-
Acid Concentration: A sufficient concentration of acid is necessary for the formation of nitrous acid and the diazonium salt.[1]
-
Purity of Starting Materials: Impurities in the starting materials can lead to undesired side reactions and the formation of by-products.
-
Controlled Reagent Addition: Slow and controlled addition of reagents, such as sodium nitrite, can prevent localized excess and minimize side reactions like the formation of azo compounds.[1]
Q3: What are the common impurities I should be aware of?
Common impurities can arise from starting materials, intermediates, and side reactions. These may include:
-
Unreacted Starting Materials: Residual 2-aminothiazole or other precursors.
-
Over-chlorinated or Under-chlorinated Species: Depending on the reaction conditions, dichlorinated or non-chlorinated thiazole species may form.
-
Decarboxylation Product: The final product can undergo decarboxylation to form 5-chlorothiazole, especially at elevated temperatures.
-
Hydroxylated By-products: The diazonium salt intermediate can react with water to form a 2-hydroxythiazole derivative.[1]
-
Azo Compounds: These can form as colored impurities during the diazotization step.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C and use a sufficient excess of sodium nitrite and hydrochloric acid.[1] |
| Decomposition of the diazonium salt. | Maintain a low temperature throughout the reaction and proceed to the next step immediately after diazotization.[1] | |
| Incomplete hydrolysis of an ester precursor. | Ensure complete saponification by using an adequate amount of base and sufficient reaction time. Monitor the reaction by TLC or HPLC. | |
| Presence of Colored Impurity | Formation of azo compounds. | Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium.[1] |
| Unexpected -OH peak in NMR/IR | Hydrolysis of the diazonium salt to a 2-hydroxy derivative. | Strictly maintain low temperatures (0-5 °C) during diazotization and the subsequent reaction.[1] |
| Difficulty in Isolating the Product | The product may be unstable or have high solubility in the workup solvents. | Work up the reaction under an inert atmosphere if instability is suspected. Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form to aid extraction. |
| Streaking or Tailing on TLC Plate | The carboxylic acid is ionized on the silica gel. | Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress ionization.[2] |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction and Subsequent Carboxylation (Inferred)
This protocol is a representative procedure based on the synthesis of similar heterocyclic compounds.
-
Diazotization of 2-Aminothiazole:
-
Suspend 2-aminothiazole in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Formylation at the 5-position (e.g., Vilsmeier-Haack reaction):
-
To the crude 2-chlorothiazole, add a pre-cooled mixture of phosphorus oxychloride and dimethylformamide at 0-5 °C.
-
Stir at room temperature and then heat to facilitate the reaction.
-
Quench the reaction with ice-water and neutralize to isolate 5-formyl-2-chlorothiazole.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the 5-formyl-2-chlorothiazole in a suitable solvent.
-
Add an oxidizing agent (e.g., potassium permanganate or Jones reagent) at a controlled temperature.
-
Work up the reaction by quenching any excess oxidant and then acidifying the solution to precipitate the 5-Chlorothiazole-2-carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Data Presentation
Table 1: Common Impurities and their Potential m/z Ratios
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| 2-Aminothiazole (Starting Material) | C₃H₄N₂S | 100.14 | 101.02 |
| 2-Chlorothiazole | C₃H₂ClNS | 119.57 | 120.00 |
| 5-Chlorothiazole | C₃H₂ClNS | 119.57 | 120.00 |
| 2-Hydroxythiazole-5-carboxylic acid | C₄H₃NO₃S | 145.14 | 146.00 |
| 5-Chlorothiazole (Decarboxylation Product) | C₃H₂ClNS | 119.57 | 120.00 |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis pathway for 5-Chlorothiazole-2-carboxylic acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 5-Chlorothiazole-2-carboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Chlorothiazole-2-carboxylic acid. The following information is based on established synthetic routes for analogous heterocyclic compounds and general principles of chemical process development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of 5-Chlorothiazole-2-carboxylic acid?
A prevalent and logical synthetic approach is a two-step process starting from a readily available precursor, 2-aminothiazole-5-carboxylic acid or its ester derivative. The synthesis involves:
-
Diazotization: The conversion of the 2-amino group of the precursor to a diazonium salt.
-
Sandmeyer Reaction: The subsequent replacement of the diazonium group with a chloro group using a copper(I) chloride catalyst.
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
The critical parameters for a successful Sandmeyer reaction include:
-
Temperature: Diazotization must be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.
-
Acid Concentration: A sufficient concentration of an acid like hydrochloric acid is crucial for the formation of nitrous acid and the stabilization of the diazonium salt.
-
Controlled Addition: Slow and controlled addition of sodium nitrite during diazotization is essential to prevent localized overheating and unwanted side reactions.
-
Catalyst Quality: The use of a high-purity and active copper(I) chloride catalyst is vital for the efficient conversion of the diazonium salt to the final chlorinated product.
Q3: What are potential side reactions during the diazotization and Sandmeyer steps?
Common side reactions can include:
-
Formation of Phenolic Byproducts: The diazonium salt can react with water to form a 2-hydroxythiazole derivative, especially if the temperature is not well-controlled.
-
Azo Coupling: The diazonium salt can couple with the starting material or other aromatic species present in the reaction mixture to form colored azo compounds, which can be difficult to remove.
-
Reduction of the Diazonium Group: Under certain conditions, the diazonium group can be reduced back to a hydrazine or even an amino group.
Troubleshooting Guides
Issue 1: Low Yield of 5-Chlorothiazole-2-carboxylic acid
Question: We are experiencing a significant drop in yield upon scaling up the synthesis of 5-Chlorothiazole-2-carboxylic acid. What are the likely causes and how can we address them?
Answer: Low yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Possible Cause | Recommended Solutions |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5 °C. - Use a sufficient excess of sodium nitrite and hydrochloric acid. - Ensure efficient stirring to maintain homogeneity, especially in larger reactors. |
| Decomposition of Diazonium Salt | - Maintain a low temperature throughout the reaction and proceed to the Sandmeyer step immediately after diazotization. - Ensure the cold chain is not broken during any transfers. |
| Inefficient Sandmeyer Reaction | - Use a freshly prepared or high-quality copper(I) chloride catalyst. - Ensure sufficient reaction time for the conversion. - Consider the use of a co-solvent to improve solubility if starting material precipitation is an issue. |
| Product Loss During Work-up | - Optimize the pH for the extraction of the carboxylic acid. - Perform multiple extractions with a suitable organic solvent. - Avoid emulsions by adding brine or adjusting the pH. |
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and addressing low product yield.
Issue 2: Formation of Significant Impurities
Question: Our scaled-up batches of 5-Chlorothiazole-2-carboxylic acid show significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?
Answer: Impurity formation is a common challenge in scaling up organic syntheses. For this synthesis, impurities can arise from starting materials, side reactions, or product degradation.
Common Impurities and Prevention
| Impurity Type | Possible Source | Prevention and Mitigation Strategies |
| 2-Hydroxythiazole-5-carboxylic acid | Hydrolysis of the diazonium salt intermediate. | Strictly maintain low temperatures (0-5 °C) during diazotization and the Sandmeyer reaction. |
| Azo-compounds (colored) | Coupling of the diazonium salt with the starting material or other nucleophiles. | Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium. |
| Unreacted 2-Aminothiazole-5-carboxylic acid | Incomplete diazotization. | Ensure accurate stoichiometry and sufficient reaction time for the diazotization step. Monitor reaction completion by TLC or HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-ethoxycarbonylthiazole (Precursor Ester)
This protocol is a representative procedure based on the synthesis of similar aminothiazole derivatives and is amenable to scale-up.
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Reaction Setup: In a suitable reactor, dissolve ethyl 2-chloroacetoacetate and thiourea in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Hydrolysis of 2-Amino-5-ethoxycarbonylthiazole
-
Reaction Setup: Suspend the 2-amino-5-ethoxycarbonylthiazole in an aqueous solution of sodium hydroxide.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
Protocol 3: Synthesis of 5-Chlorothiazole-2-carboxylic acid via Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-aminothiazole-5-carboxylic acid in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Isolation and Purification:
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether or aqueous alcohol).
-
Experimental Workflow
Caption: A summary of the key steps in the synthesis of 5-Chlorothiazole-2-carboxylic acid.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H2ClNO2S |
| Molecular Weight | 163.58 g/mol |
| Melting Point | 164.8-165.0 °C[1] |
| Boiling Point | 370.2 °C at 760 mmHg[1] |
| Appearance | Solid[1] |
| Purity (Typical) | >97%[1] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture[1] |
Table 2: Typical Reaction Conditions for Sandmeyer Reaction
| Parameter | Recommended Range |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | 0-15 °C |
| Moles of Sodium Nitrite per mole of Amine | 1.0 - 1.2 |
| Moles of Copper(I) Chloride per mole of Amine | 0.1 - 1.0 (Catalytic to Stoichiometric) |
| Reaction Time | 2 - 12 hours |
References
Technical Support Center: Recrystallization of 2-Amino-Thiazole-5-Carboxylic-Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-thiazole-5-carboxylic-acid derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 2-amino-thiazole-5-carboxylic-acid derivatives?
A1: The choice of solvent is critical for successful recrystallization. For 2-amino-thiazole-5-carboxylic-acid derivatives, a range of solvents can be effective, depending on the specific nature of the substituents. Commonly used solvents include C1-C6 alcohols, C4-C8 ethers, C4-C8 esters, C5-C8 alkanes, and water, or mixtures thereof.[1] Tetrahydrofuran (THF), hexane, methanol, and water are frequently employed.[1] Due to the presence of both a basic amino group and an acidic carboxylic acid group, these molecules can exhibit zwitterionic character, which influences their solubility.[2][3] Therefore, polar solvents or solvent mixtures are often a good starting point.
Q2: How does the zwitterionic nature of these compounds affect solvent selection?
A2: The zwitterionic nature of 2-amino-thiazole-5-carboxylic-acid means the molecule has both a positive and a negative charge, which can lead to strong intermolecular interactions and high lattice energy in the solid state. This can result in lower solubility in non-polar organic solvents. Polar protic solvents like alcohols and water can solvate both the ammonium and carboxylate groups, making them good candidates for single-solvent recrystallization. Alternatively, a mixed solvent system, such as THF/hexane or ethanol/water, can be employed where the compound is soluble in the more polar solvent and insoluble in the less polar "anti-solvent".
Q3: My compound is an amide derivative of 2-amino-thiazole-5-carboxylic-acid. Does this change the solvent choice?
A3: Yes, the properties of the amide substituent will significantly impact the overall polarity and solubility of the molecule. For example, derivatives that are intermediates in the synthesis of the drug Dasatinib, which are N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamides, have been successfully recrystallized from a mixture of ethanol and water.[4] For amide derivatives, it is always recommended to perform small-scale solubility tests with a range of solvents to determine the optimal system.
Q4: What is a typical recovery rate for the recrystallization of these compounds?
A4: Recovery rates can vary widely depending on the purity of the starting material, the chosen solvent system, and the care taken during the procedure. While it is difficult to provide a specific number, a good recrystallization should maximize purity while maintaining a reasonable yield. It is important to remember that some loss of product is inevitable as the compound will have some solubility in the cold solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the compound's melting point in the chosen solvent. This is more common when using a solvent in which the compound is highly soluble. | - Re-heat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly. Insulating the flask can help. - Try a different solvent or a mixed solvent system where the compound is less soluble at elevated temperatures. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent, even at low temperatures. - The solution is supersaturated but requires nucleation to begin crystallization. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a "seed crystal" of the pure compound. - If the solution is too dilute, evaporate some of the solvent and allow it to cool again. - Cool the solution in an ice bath to further decrease solubility. - If all else fails, consider a different solvent system. |
| The yield of recrystallized product is very low. | - Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. - The crystals were washed with a solvent that was not cold enough, leading to re-dissolving of the product. - The compound has significant solubility in the chosen solvent even at low temperatures. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the rinsing solvent is ice-cold and use it sparingly. - Concentrate the mother liquor and cool it again to try and recover a second crop of crystals (be aware that this crop may be less pure). |
| The recrystallized product is not pure. | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent was not appropriate, and the impurities have similar solubility profiles to the desired compound. - The crystals were not washed sufficiently after filtration. | - Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals. - Consider a different recrystallization solvent or a multi-step purification process (e.g., recrystallization from two different solvent systems). - Ensure the collected crystals are washed with a small amount of ice-cold fresh solvent. |
| The compound dissolves in the hot solvent but immediately precipitates upon cooling. | The solubility of the compound has a very steep temperature dependence in the chosen solvent. | - Add a small amount of extra hot solvent to ensure the solution is not overly saturated. - Insulate the flask to slow down the cooling rate. |
Quantitative Data
The solubility of 2-amino-thiazole-5-carboxylic acid itself is not widely reported, likely due to its zwitterionic nature. However, the following table presents solubility data for the closely related compound, 2-amino-5-methylthiazole, in various organic solvents at different temperatures. This data can serve as a useful guide for selecting a starting solvent system for your derivative.
Table 1: Molar Fraction Solubility (x10³) of 2-Amino-5-methylthiazole in Various Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Toluene |
| 278.15 | 185.32 | 102.56 | 65.89 | 54.21 | 123.45 | 145.87 | 25.67 |
| 283.15 | 210.11 | 118.98 | 78.43 | 64.98 | 142.11 | 168.23 | 31.45 |
| 288.15 | 238.54 | 137.65 | 92.11 | 76.87 | 163.54 | 193.45 | 38.12 |
| 293.15 | 269.87 | 158.23 | 107.89 | 90.11 | 187.87 | 221.98 | 45.87 |
| 298.15 | 304.56 | 181.45 | 125.43 | 105.23 | 215.65 | 254.12 | 54.98 |
| 303.15 | 343.12 | 207.87 | 145.21 | 122.45 | 246.78 | 289.87 | 65.43 |
| 308.15 | 385.98 | 237.12 | 167.54 | 141.87 | 281.54 | 329.54 | 77.54 |
| 313.15 | 433.54 | 269.87 | 192.11 | 163.76 | 320.12 | 373.21 | 91.56 |
Note: This data is for 2-amino-5-methylthiazole and should be used as a proxy. Actual solubilities for 2-amino-thiazole-5-carboxylic-acid derivatives will vary based on their specific substituents.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: In a fume hood, place the crude 2-amino-thiazole-5-carboxylic-acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed on a cork ring or insulated with glass wool.
-
Crystallization: As the solution cools, crystals should start to form. If no crystals appear, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., THF/Hexane)[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., THF) at an elevated temperature (e.g., 50 °C).[1]
-
Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent (THF) until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath (e.g., 0 °C) to induce crystallization.[1]
-
Filtration, Washing, and Drying: Collect, wash with the "poor" solvent (hexane), and dry the crystals as described in Protocol 1.[1]
Protocol 3: Recrystallization of a 2-Amino-Thiazole-5-Carboxamide Derivative (e.g., Dasatinib Intermediate)[4]
-
Dissolution: Dissolve the crude amide derivative in a mixed solvent of 95% ethanol and water (e.g., in a 5:1 volume ratio) by heating the mixture to 70-80 °C until a clear solution is obtained.[4]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the filtrate to cool naturally to room temperature.
-
Chilling: Further cool the mixture in a low-temperature bath to complete the crystallization process.[4]
-
Filtration, Washing, and Drying: Collect the crystals by filtration, wash with a cold mixture of ethanol and water, and dry under vacuum.
Visual Guides
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CN102838594B - A kind of preparation and refining method of dasatinib - Google Patents [patents.google.com]
Preventing decomposition of diazonium salts in Sandmeyer reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Sandmeyer reactions, with a specific focus on preventing the decomposition of diazonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diazonium salt decomposition in a Sandmeyer reaction?
A1: Decomposition of diazonium salts is a primary reason for low yields and the formation of byproducts in Sandmeyer reactions.[1] The main contributing factors include:
-
Elevated Temperatures: Diazonium salts are thermally unstable and tend to decompose at temperatures above 5-10 °C.[2]
-
Impurities: The presence of transition metal impurities can promote decomposition.[3]
-
Exposure to Light: Direct sunlight can induce the decomposition of diazonium salts.[4]
-
Inappropriate pH: The stability of diazonium salts is pH-dependent. Reactions are typically carried out in a strong acidic medium to ensure stability.[]
-
Extended Storage: Diazonium salts are highly unstable and should be used immediately after preparation. They should not be stored.[6]
Q2: My reaction is producing a dark, tar-like substance and I'm observing gas bubbles. What is happening?
A2: This is a classic indication of diazonium salt decomposition. The dark, oily appearance is often due to the formation of phenols and subsequent polymerization into tar-like byproducts.[1][2] The gas bubbles are nitrogen (N₂), which is liberated during the decomposition of the diazonium group.[2][4] This is typically caused by the reaction temperature exceeding the optimal range of 0-5 °C.[2]
Q3: How can I visually confirm that the initial diazotization step is complete before proceeding with the Sandmeyer reaction?
A3: A simple and effective method is to use starch-iodide paper. At the end of the diazotization reaction, the presence of a slight excess of nitrous acid is desirable to ensure all the primary aromatic amine has reacted. This excess nitrous acid will oxidize the iodide in the paper to iodine, which then forms a blue-black complex with starch. A persistent blue color on the starch-iodide paper indicates that the diazotization is complete.[1][7]
Q4: What is the optimal temperature for preparing and using diazonium salts in a Sandmeyer reaction?
A4: The diazotization step, where the diazonium salt is formed, must be conducted at low temperatures, typically between 0-5 °C.[1][8] This low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2] While some studies have shown that slightly higher temperatures (up to 15 °C) may be tolerated for short periods in specific cases, maintaining the 0-5 °C range is a key factor for success and reproducibility.[2][8] The subsequent reaction with the copper(I) salt may sometimes be carried out at a slightly elevated temperature, but this is highly dependent on the specific substrate.[1]
Q5: Are there any chemical additives that can enhance the stability of diazonium salts?
A5: Yes, certain additives can improve the stability of diazonium salts, although they are typically used when isolation of the salt is necessary, which is generally avoided in Sandmeyer reactions. Complexation with crown ethers has been shown to reduce thermal decomposition.[3] The formation of double salts, for instance with zinc chloride, can also significantly stabilize diazonium salts, sometimes allowing them to be isolated in solid form.[3] Additionally, certain non-ionic surfactants have been found to improve the stability of diazonium salt solutions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of the starting aniline. | - Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[6]- Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating the completion of the reaction.[1] |
| Premature decomposition of the diazonium salt. | - Use the freshly prepared diazonium salt immediately; do not attempt to store it.[6]- Maintain a low temperature (0-5°C) throughout the diazotization and subsequent addition to the copper(I) salt solution.[6] | |
| Inactive copper(I) catalyst. | - Use freshly purchased or prepared copper(I) salts. Copper(I) salts can oxidize over time.[6] | |
| Formation of Dark, Tarry Byproducts | Decomposition of the diazonium salt leading to radical side reactions and polymerization. | - Lower the reaction temperature and ensure the ice bath is well-maintained.[1][2]- Ensure a slow, controlled addition of the cold diazonium salt solution to the copper(I) salt solution to manage the reaction rate and heat generation.[6] |
| Formation of Phenols as a Major Byproduct | The diazonium salt is reacting with water (hydrolysis). | - This is often a result of elevated temperatures. Strictly maintain the 0-5°C temperature range.[2][10]- Ensure the reaction medium is sufficiently acidic, as this can suppress phenol formation.[6] |
| Formation of Biaryl Compounds | Coupling of aryl radical intermediates. | - This side reaction is inherent to the radical mechanism of the Sandmeyer reaction.[10]- To minimize this, ensure a slow and controlled addition of the diazonium salt to the copper(I) salt solution.[6] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization
-
Dissolve the primary aromatic amine in a suitable mineral acid (e.g., HCl, H₂SO₄) and water in a flask.
-
Cool the solution to 0-5°C using an ice-salt bath. Vigorous stirring is essential.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine solution. The rate of addition should be slow enough to ensure the temperature of the reaction mixture does not rise above 5°C.[7]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5°C for an additional 15-30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue.[6] If it does not, a small amount of additional sodium nitrite solution can be added.
-
The resulting cold diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.[6]
Protocol 2: General Sandmeyer Reaction (for Aryl Halides)
-
In a separate flask, prepare a solution of the appropriate copper(I) halide (e.g., CuCl or CuBr) in the corresponding concentrated acid.
-
Cool this copper(I) salt solution in an ice bath.
-
Slowly add the cold, freshly prepared diazonium salt solution from Protocol 1 to the stirred copper(I) salt solution. The addition should be controlled to manage the evolution of nitrogen gas.[6]
-
After the addition is complete, the reaction mixture may be stirred at a low temperature for a period or allowed to warm to room temperature, or even gently heated, depending on the specific substrate's reactivity.
-
Once the reaction is complete (indicated by the cessation of gas evolution), the product can be isolated by standard procedures such as extraction or steam distillation.
Visualizations
Caption: Workflow of the Sandmeyer reaction, highlighting the critical diazonium salt intermediate and potential decomposition pathways.
Caption: Relationship between causes of diazonium salt decomposition and their corresponding preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Chlorothiazole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 5-Chlorothiazole-2-carboxylic acid. Below you will find guidance on catalyst selection and reaction optimization for common transformations such as amide coupling, Suzuki-Miyaura cross-coupling, and esterification.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are recommended for Suzuki-Miyaura coupling with 5-Chlorothiazole-2-carboxylic acid?
A1: The carbon-chlorine bond at the 2-position of the thiazole ring is notoriously unreactive in Suzuki-Miyaura coupling due to its electron-deficient nature and the strength of the C-Cl bond.[1] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] We recommend using more advanced catalyst systems that employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the challenging oxidative addition step of the catalytic cycle.[1][2]
Q2: What are the best practices for setting up an amide coupling reaction with 5-Chlorothiazole-2-carboxylic acid?
A2: For amide bond formation, a good starting point is the use of standard peptide coupling reagents. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often with an additive such as NHS (N-hydroxysuccinimide), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] The choice of base is also critical, with non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or triethylamine being common.
Q3: I am having trouble with the esterification of 5-Chlorothiazole-2-carboxylic acid. What methods can I try?
A3: Direct esterification can be challenging. The classic Fischer esterification, using a strong acid catalyst like sulfuric acid with an excess of the desired alcohol, is a viable option, though it may require harsh conditions.[4] Alternatively, the carboxylic acid can be activated prior to reaction with the alcohol. One common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol in the presence of a base.[5]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue: Low to no yield of the coupled product.
This is a frequent issue due to the low reactivity of the 2-chloro-thiazole moiety.[1]
| Possible Cause | Recommended Solution |
| Insufficiently active catalyst | Switch to a more active catalyst system. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly recommended for coupling of heteroaryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands can also be effective.[1] |
| Ineffective base | The choice of base is crucial. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1] |
| Inappropriate solvent | A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1] |
| Catalyst deactivation | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
Amide Coupling
Issue: The amide coupling reaction is not proceeding to completion.
| Possible Cause | Recommended Solution |
| Steric hindrance | If either the amine or the carboxylic acid is sterically hindered, standard coupling conditions may not be sufficient. |
| Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more reactive electrophile may be needed. |
| Side reactions | The activated carboxylic acid intermediate may be unstable and decompose before reacting with the amine. |
Esterification
Issue: Low conversion in Fischer esterification.
| Possible Cause | Recommended Solution |
| Equilibrium limitation | Fischer esterification is a reversible reaction.[4] Use a large excess of the alcohol to drive the equilibrium towards the product.[6] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.[6] |
| Insufficient acid catalysis | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is used.[4] |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides *
| Catalyst System | Ligand Type | Typical Base | Typical Solvent | Relative Activity for Aryl Chlorides |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃ | Toluene/H₂O | Low |
| PdCl₂(dppf) | Bidentate Phosphine | Na₂CO₃ | DMF | Moderate |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | High |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | Cs₂CO₃ | Toluene | High |
| [Pd(IPr)Cl₂]₂ | NHC Ligand | K₃PO₄ | THF/H₂O | High |
*Data is generalized for challenging aryl chlorides and may need optimization for 5-Chlorothiazole-2-carboxylic acid.[1][2]
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Base | Key Advantages | Potential Issues |
| EDC | NHS or HOBt | DIPEA, TEA | Water-soluble byproducts, mild conditions. | Can be slow with hindered substrates. |
| HATU | None | DIPEA, TEA | Fast reaction times, high yields. | More expensive, potential for side reactions. |
| PyBOP | None | DIPEA, TEA | Good for sterically hindered couplings. | Phosphoramide byproduct can be difficult to remove. |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, TEA | Forms highly reactive acid chloride. | Harsh conditions, potential for side reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine 5-Chlorothiazole-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5-10 mL).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Reaction Setup: To a solution of 5-Chlorothiazole-2-carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or DCM, 5-10 mL), add HATU (1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Mandatory Visualization
Caption: Suzuki-Miyaura catalytic cycle for 5-Chlorothiazole-2-carboxylic acid.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the reactivity of 5-Chlorothiazole-2-carboxylic acid with other thiazoles
This guide provides a detailed comparison of the chemical reactivity of 5-Chlorothiazole-2-carboxylic acid with other key thiazole derivatives. The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's behavior in various chemical transformations. The content is supported by established principles of heterocyclic chemistry and includes experimental protocols and visual diagrams to elucidate key concepts.
Introduction to Thiazole Reactivity
Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] Its aromaticity is a result of the delocalization of six π-electrons.[3] The thiazole ring is generally electron-rich, but the distribution of electron density is uneven. The C2 position is the most electron-deficient and therefore susceptible to nucleophilic attack and deprotonation by strong bases.[1][4] Conversely, the C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[1][2][5] The reactivity of the thiazole ring is significantly influenced by the electronic properties of its substituents. Electron-donating groups enhance the ring's nucleophilicity, while electron-withdrawing groups decrease it.[3][6]
Comparing 5-Chlorothiazole-2-carboxylic acid to Other Thiazoles
The reactivity of 5-Chlorothiazole-2-carboxylic acid is dictated by the combined electronic effects of the chloro and carboxylic acid substituents.
-
Carboxylic Acid Group (at C2): This is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic attack. It also further increases the electron deficiency at the C2 position.
-
Chloro Group (at C5): The chlorine atom is an electronegative element and thus withdraws electron density through the inductive effect. However, it can also donate electron density through resonance via its lone pairs. In the context of aromatic substitution, halogens are typically deactivating groups but can direct incoming electrophiles.
The presence of both a chloro group at the C5 position and a carboxylic acid group at the C2 position makes the thiazole ring in 5-Chlorothiazole-2-carboxylic acid significantly electron-deficient. This electronic nature is central to its reactivity profile when compared to simpler thiazoles.
Logical Relationship of Substituent Effects
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
Structure-activity relationship (SAR) studies of 5-Chlorothiazole-2-carboxylic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazole Carboxylic Acid Analogs as Antiproliferative Agents
This guide provides a comparative analysis of the structure-activity relationships of various thiazole and isothiazole carboxylic acid analogs, with a focus on their antiproliferative activities. While direct and comprehensive SAR studies on 5-Chlorothiazole-2-carboxylic acid analogs are not extensively available in the public domain, this document synthesizes data from structurally related compounds to provide insights for researchers, scientists, and drug development professionals.
Introduction
Thiazole and isothiazole cores are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. Modifications of these heterocyclic systems, particularly with carboxylic acid functionalities and various substitutions, have led to the discovery of potent agents against a range of diseases, including cancer. This guide focuses on analogs that share structural similarities with 5-Chlorothiazole-2-carboxylic acid, summarizing their biological activities and the experimental methods used for their evaluation.
Data Presentation: Antiproliferative Activity of Thiazole and Isothiazole Analogs
The following tables summarize the in vitro antiproliferative activity (IC50 values) of two distinct series of thiazole and isothiazole carboxylic acid derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of 2-amino-thiazole-5-carboxylic acid phenylamide Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide) | K563 (Leukemia) | Comparable to Dasatinib (< 1 µM) |
| MCF-7 (Breast Carcinoma) | 20.2 | |
| HT-29 (Colon Carcinoma) | 21.6 | |
| MDA-MB-231 (Breast Carcinoma) | Inactive | |
| Dasatinib (Reference) | K563, MCF-7, HT-29, MDA-MB-231 | < 1 |
Table 2: Antiproliferative Activity of N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide Derivatives [2][3]
| Compound Number | R (Substituent on phenylmethylidene) | MV4-11 (Leukemia) IC50 (µg/mL) | MCF-7 (Breast Cancer) IC50 (µg/mL) | LoVo (Colon Cancer) IC50 (µg/mL) | LoVo/DX (Doxorubicin-resistant Colon Cancer) IC50 (µg/mL) | MCF-10A (Normal Breast Epithelial) IC50 (µg/mL) |
| 3 | 2-OH | 11.23 | 11.66 | 13.01 | 16.55 | 10.98 |
| 4 | 3-Cl | 23.44 | 12.33 | 13.99 | 15.65 | 11.23 |
| 5 | 4-Cl | 28.77 | 15.66 | 17.65 | 20.01 | 45.66 |
| 8 | H | >100 | 18.99 | 19.88 | 21.44 | 55.43 |
| 9 | 2,4-di-CH3 | >100 | 20.11 | 22.34 | 24.55 | 60.11 |
| Cisplatin (Reference) | 1.00 | 1.20 | 1.50 | 2.50 | 3.00 | |
| Doxorubicin (Reference) | 0.02 | 0.10 | 0.20 | 15.00 | 0.50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antiproliferative Assay (for 2-amino-thiazole-5-carboxylic acid phenylamide Derivatives)[1]
-
Cell Lines: Human K562 leukemia, MCF-7 and MDA-MB 231 breast carcinoma, and HT-29 colon carcinoma cells were used.
-
Method: The antiproliferative activity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for 72 hours. After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
In Vitro Antiproliferative Assay (for N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide Derivatives)[2][3]
-
Cell Lines: Human biphenotypic B cell myelomonocytic leukemia (MV4-11), breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), and normal non-tumorigenic epithelial cell line from mammary gland (MCF-10A) were utilized.
-
Screening Assay (MV4-11): The initial screening for antiproliferative activity was performed on the MV4-11 cell line.
-
MTT Assay: For the majority of the cell lines, the antiproliferative activity was assessed using the MTT assay as described above.
-
SRB Assay (for adherent cell lines): For the adherent cell lines (MCF-7, LoVo, LoVo/DX, MCF-10A), a Sulforhodamine B (SRB) assay was also used.
-
Procedure (SRB): After 72 hours of incubation with the test compounds, the cells were fixed with trichloroacetic acid. The fixed cells were then stained with SRB solution. The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution. The absorbance was measured to determine cell viability, and IC50 values were calculated.
Visualizations
The following diagrams illustrate a general workflow for structure-activity relationship studies and a conceptual representation of a signaling pathway that could be targeted by such compounds.
Conclusion
The structure-activity relationship studies of thiazole and isothiazole carboxylic acid analogs reveal important insights for the development of novel antiproliferative agents. The data presented herein demonstrates that modifications to the core scaffold and its substituents can significantly impact biological activity and selectivity against different cancer cell lines. For instance, the antiproliferative profile of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives is highly dependent on the substitution pattern of the phenylamide moiety and the nature of the group at the 2-amino position.[1] Similarly, for the N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide series, the nature and position of substituents on the phenylmethylidene group influence their anticancer efficacy and cytotoxicity towards normal cells.[2][3]
The provided experimental protocols offer a standardized framework for evaluating the biological activity of newly synthesized analogs, ensuring comparability of data across different studies. The visualized SAR workflow and signaling pathway provide a conceptual map for the iterative process of drug design and discovery in this chemical space. Further investigation and expansion of the analog libraries based on these findings could lead to the identification of more potent and selective anticancer drug candidates.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole Carboxylic Acid Derivatives
In the landscape of drug discovery, thiazole carboxylic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of the in vitro and, where available, in vivo performance of various substituted thiazole and benzothiazole carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their therapeutic potential. While direct and comprehensive studies on 5-Chlorothiazole-2-carboxylic acid derivatives are limited in the public domain, this guide draws upon available data for structurally related compounds to provide valuable insights into their potential applications.
In Vitro Performance: A Quantitative Comparison
The in vitro efficacy of several thiazole derivatives has been evaluated against various molecular targets and cell lines. Here, we present a summary of the quantitative data from key studies, comparing their performance with standard reference compounds.
α-Glucosidase Inhibitory Activity of 5-Chloro-2-Aryl Benzo[d]thiazoles
A study on twenty-five derivatives of 5-chloro-2-aryl benzo[d]thiazole revealed their potential as α-glucosidase inhibitors, which is a key target in the management of type 2 diabetes.[1] Several of these compounds exhibited significantly more potent inhibition than the standard drug, acarbose.[1]
| Compound ID | Substitution Pattern | IC50 (µM) vs. α-glucosidase | Comparison to Standard (Acarbose IC50 = 840 ± 1.73 µM) |
| 4 | 2-(4-Hydroxyphenyl) | 22.1 ± 0.9 | ~38-fold more potent |
| 9 | 2-(2,4-Dichlorophenyl) | 25.6 ± 1.5 | ~33-fold more potent |
| 10 | 2-(4-Nitrophenyl) | 24.3 ± 1.2 | ~35-fold more potent |
| 2 | 2-(4-Chlorophenyl) | 40.2 ± 0.5 | ~21-fold more potent |
| 5 | 2-(3-Hydroxyphenyl) | 60.9 ± 2.0 | ~14-fold more potent |
| Acarbose | - | 840 ± 1.73 | Standard |
Data sourced from a 2018 study on the synthesis and in vitro α-glucosidase inhibitory studies of 5-chloro-2-aryl benzo[d]thiazoles.[1]
Antiproliferative Activity of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives
In the realm of oncology, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have demonstrated notable antiproliferative activity against various human cancer cell lines.[2][3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparison to Standard |
| 3 | MV4-11 (Leukemia) | 14 ± 6.4 | - |
| 4 | MV4-11 (Leukemia) | 48.4 ± 7.8 | - |
| 5 | MV4-11 (Leukemia) | 57.7 ± 5.3 | - |
| Cisplatin | MV4-11 (Leukemia) | 1.28 ± 0.45 | Standard |
| Compound 3 | MCF-7 (Breast Cancer) | > 80 µg/mL | Less active than Doxorubicin |
| Compound 3 | LoVo (Colon Cancer) | 14.3 ± 1.8 µg/mL | - |
| Compound 3 | LoVo/DX (Doxorubicin-resistant Colon Cancer) | 12.5 ± 2.1 µg/mL | More active than Doxorubicin |
| Doxorubicin | LoVo/DX (Doxorubicin-resistant Colon Cancer) | 28.7 ± 3.4 µg/mL | Standard |
Data for MV4-11 cells are presented as mean ± SD from 3-5 independent experiments.[2] Data for MCF-7, LoVo, and LoVo/DX cells are also from in vitro studies.[2][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
α-Glucosidase Inhibition Assay
This in vitro assay is crucial for identifying potential anti-diabetic agents.
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Protocol Details:
-
Enzyme and Substrate: The α-glucosidase is typically from Saccharomyces cerevisiae, and the substrate is p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or the standard inhibitor (acarbose) in a phosphate buffer (pH 6.8) at 37°C.
-
Reaction Initiation: The reaction is started by adding the pNPG substrate.
-
Measurement: The enzymatic reaction results in the release of p-nitrophenol, which can be measured spectrophotometrically at 405 nm after stopping the reaction with a sodium carbonate solution.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.
Caption: Workflow for the MTT antiproliferation assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
IC50 Determination: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50% compared to the untreated control cells.[2]
Postulated Signaling Pathways
While the exact mechanisms of action for many of these derivatives are still under investigation, their structural similarities to known inhibitors suggest potential interactions with key signaling pathways involved in cell growth, proliferation, and metabolism.
Caption: Postulated signaling pathway for anticancer thiazoles.
Many isothiazole derivatives have been investigated as inhibitors of kinases such as MEK1/2 and receptor tyrosine kinases.[2] Inhibition of these pathways can disrupt downstream signaling cascades that are critical for cancer cell proliferation and survival.
Conclusion
The available in vitro data strongly suggest that thiazole and benzothiazole carboxylic acid derivatives are a versatile scaffold for the development of potent inhibitors of various biological targets. The significant α-glucosidase inhibitory activity and the promising antiproliferative effects against cancer cell lines, including drug-resistant strains, highlight the therapeutic potential of these compounds. However, the translation of in vitro potency to in vivo efficacy is a complex process that is influenced by pharmacokinetic and pharmacodynamic factors. Further in vivo studies are warranted to fully elucidate the therapeutic utility of these promising derivatives. This guide provides a foundational comparison to aid researchers in the strategic advancement of novel thiazole-based therapeutics.
References
- 1. Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Efficacy of Thiazole Carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
While direct experimental data on the enzyme inhibitory efficacy of 5-Chlorothiazole-2-carboxylic acid derivatives is limited in publicly available literature, a comparative analysis of structurally related thiazole carboxylic acid derivatives provides valuable insights into their potential as effective enzyme inhibitors. The presence of a chloro-substituent on similar heterocyclic structures has been observed to enhance binding affinity to target enzymes, suggesting that 5-Chlorothiazole-2-carboxylic acid derivatives could exhibit significant inhibitory activity.
This guide offers a comparative overview of the performance of various thiazole carboxylic acid derivatives against several enzyme classes, supported by experimental data from published studies. Detailed methodologies for key experiments are also provided to aid researchers in their drug discovery and development efforts.
Comparative Efficacy of Thiazole-Based Enzyme Inhibitors
Thiazole derivatives have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases. The following table summarizes the quantitative data on the efficacy of different thiazole carboxylic acid analogs and related derivatives.
| Enzyme Target | Inhibitor Class | Specific Derivative Example | Inhibition Data (IC50/Ki) | Reference Compound | Reference Compound Data |
| Carbonic Anhydrase I (hCA I) | Thiazole-methylsulfonyl derivatives | Not Specified | 39.38–198.04 μM (IC50) | Acetazolamide (AAZ) | 18.11 μM (IC50)[1] |
| Carbonic Anhydrase II (hCA II) | Thiazole-methylsulfonyl derivatives | Not Specified | 39.16–86.64 μM (IC50) | Acetazolamide (AAZ) | 20.65 μM (IC50)[1] |
| Carbonic Anhydrase I (hCA I) | 2-Amino thiazole derivatives | 2-amino-4-(4-chlorophenyl)thiazole | 0.008 ± 0.001 μM (Ki) | Not Specified | Not Specified |
| Carbonic Anhydrase II (hCA II) | 2-Amino thiazole derivatives | 2-amino-4-(4-bromophenyl)thiazole | 0.124 ± 0.017 μM (Ki) | Not Specified | Not Specified |
| Acetylcholinesterase (AChE) | 2-Amino thiazole derivatives | 2-amino-4-(4-bromophenyl)thiazole | 0.129 ± 0.030 μM (Ki) | Not Specified | Not Specified |
| Butyrylcholinesterase (BChE) | 2-Amino thiazole derivatives | 2-amino-4-(4-bromophenyl)thiazole | 0.083 ± 0.041 μM (Ki) | Not Specified | Not Specified |
| Metallo-β-lactamase (IMP-1) | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | 2-benzylthiazole-4-carboxylic acid | 34.7 µM (IC50) | Captopril | 5.0 µM (IC50) |
| Cyclooxygenase-1 (COX-1) | Thiazole carboxamide derivatives | Compound 2b | 0.239 μM (IC50) | Celecoxib | Not Specified |
| Cyclooxygenase-2 (COX-2) | Thiazole carboxamide derivatives | Compound 2b | 0.191 μM (IC50) | Celecoxib | 0.002 µM (IC50) |
Experimental Protocols
A generalized workflow for evaluating the inhibitory potency of enzyme inhibitors, applicable to thiazole derivatives, is outlined below. This is followed by a more specific protocol for an in vitro enzyme inhibition assay.
General Workflow for Inhibitory Potency Assessment
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: General workflow for the evaluation of enzyme inhibitors.
In Vitro Enzyme Inhibition Assay Protocol (General)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound. Specific parameters such as concentrations, volumes, and incubation times should be optimized for each specific enzyme and substrate system.
1. Preparation of Reagents:
- Test Compound Stock Solution: Dissolve the 5-Chlorothiazole-2-carboxylic acid derivative or other test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
- Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in the assay buffer to obtain a range of desired concentrations for testing.
- Enzyme Solution: Prepare a stock solution of the target enzyme in the appropriate assay buffer at a predetermined optimal concentration.
- Substrate Solution: Prepare a solution of the enzyme's substrate in the assay buffer.
- Reference Inhibitor: Prepare a stock solution and serial dilutions of a known inhibitor for the target enzyme to serve as a positive control.
- Controls: Prepare controls including a "no inhibitor" control (enzyme and substrate only) and a "no enzyme" control (substrate only).
2. Assay Procedure (96-well plate format):
- Add a small volume (e.g., 10 µL) of each dilution of the test compound, reference inhibitor, and solvent (for the "no inhibitor" control) to separate wells of a 96-well microplate.
- Add the enzyme solution (e.g., 50 µL) to all wells except the "no enzyme" control wells.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
- Incubate the plate at the optimal temperature for a predetermined time.
- Stop the reaction, if necessary, by adding a stop solution (e.g., a strong acid or base).
- Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal of test well - Signal of no enzyme control) / (Signal of no inhibitor control - Signal of no enzyme control)] x 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Mechanism of Action
While a specific signaling pathway for 5-Chlorothiazole-2-carboxylic acid derivatives is not available, the general mechanism for many enzyme inhibitors involves blocking the active site of the enzyme, thereby preventing the substrate from binding and being converted into a product. This disruption can have downstream effects on various cellular signaling pathways. For instance, the inhibition of a key kinase in a cancer-related pathway can prevent the phosphorylation of downstream proteins, thereby halting cell proliferation.
The following diagram illustrates a conceptual model of how an enzyme inhibitor can interrupt a signaling cascade.
Caption: Conceptual model of enzyme inhibition in a signaling pathway.
References
Cross-reactivity of antibodies raised against 5-Chlorothiazole-2-carboxylic acid conjugates
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accuracy and reliability of immunoassays. While direct experimental data on antibodies raised against 5-Chlorothiazole-2-carboxylic acid conjugates is not publicly available, this guide provides a comprehensive framework for evaluating antibody specificity by drawing parallels with a well-documented case study: antibodies developed against the plant hormone Abscisic Acid (ABA).
This guide will delve into the critical aspects of antibody cross-reactivity, presenting experimental data from analogous compounds and detailing the methodologies required to perform such assessments. By understanding the principles and techniques outlined here, researchers can design and validate robust immunoassays for their specific small molecule targets.
The Challenge of Cross-Reactivity
Antibodies are invaluable tools for the detection and quantification of specific molecules. However, their binding specificity is not always absolute. Cross-reactivity occurs when an antibody binds to molecules other than its intended target. In the context of small molecule detection, this can lead to inaccurate quantification and false-positive results. For antibodies targeting a hapten like 5-Chlorothiazole-2-carboxylic acid, even minor structural similarities in other molecules present in a sample can lead to significant cross-reactivity.
A Case Study: Cross-Reactivity of Anti-Abscisic Acid (ABA) Monoclonal Antibodies
To illustrate the principles of cross-reactivity assessment, we will examine the specificity of monoclonal antibodies raised against Abscisic Acid (ABA), a plant hormone that, like 5-Chlorothiazole-2-carboxylic acid, is a small molecule containing a carboxylic acid group. A study by Walker-Simmons et al. provides detailed insights into the cross-reactivity of three different anti-ABA monoclonal antibodies (15-I-C5, DBPA 1, and MAC 62) against a panel of fifteen ABA analogs.[1][2][3]
The cross-reactivity of these antibodies was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). This technique is a cornerstone for determining the specificity of antibodies against small molecules.
Key Findings from the ABA Antibody Cross-Reactivity Study:
The study revealed distinct binding preferences among the three monoclonal antibodies, highlighting the unique specificity of each clone. The degree of cross-reactivity was found to be dependent on specific structural features of the ABA molecule. For instance, all three antibodies demonstrated a critical requirement for the carboxylic acid group and the cis configuration of the double bond at the C-2 and C-3 positions of the ABA molecule for recognition.[1][2][3]
The following table summarizes the cross-reactivity of the three anti-ABA monoclonal antibodies with various ABA analogs. The data is presented as the percentage of cross-reactivity relative to ABA.
| Analog | Modification from ABA | Cross-Reactivity (%) - 15-I-C5 | Cross-Reactivity (%) - DBPA 1 | Cross-Reactivity (%) - MAC 62 |
| (+)-Abscisic Acid (ABA) | - | 100 | 100 | 100 |
| (-)-Abscisic Acid | Enantiomer | <0.1 | <0.1 | 1.0 |
| Phaseic Acid | C-8' hydroxylation and cyclization | <0.1 | <0.1 | <0.1 |
| Dihydrophaseic Acid | Reduction of phaseic acid | <0.1 | <0.1 | <0.1 |
| ABA-Glucose Ester | Glucosyl ester at C-1 | <0.1 | <0.1 | <0.1 |
| trans-Abscisic Acid | trans double bond at C-2, C-3 | <0.1 | <0.1 | <0.1 |
| (+)−4′,5′-Dihydro ABA | Reduction of ring double bond | 20 | 33 | 1.0 |
| (+)−1′,4′-cis-diol ABA | Dihydroxylation of the ring | <0.1 | <0.1 | <0.1 |
| (+)−1′,4′-trans-diol ABA | Dihydroxylation of the ring | <0.1 | <0.1 | <0.1 |
Data adapted from Walker-Simmons et al.[1][2][3]
Experimental Protocols: Assessing Antibody Cross-Reactivity
The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The most common method for this is the competitive ELISA.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule like 5-Chlorothiazole-2-carboxylic acid, a conjugate of the molecule is coated onto the wells of a microtiter plate. The antibody is pre-incubated with either a standard solution of the target molecule or a sample containing potential cross-reactants. This mixture is then added to the coated plate. The free target molecule (or cross-reactant) in the solution competes with the coated conjugate for binding to the limited number of antibody binding sites. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free target molecule in the solution. A secondary antibody conjugated to an enzyme is then used to detect the plate-bound primary antibody, and a substrate is added to produce a measurable color change.
Experimental Workflow for Competitive ELISA
Detailed Method for Competitive ELISA:
-
Plate Coating:
-
Dilute the 5-Chlorothiazole-2-carboxylic acid-protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard 5-Chlorothiazole-2-carboxylic acid and the potential cross-reacting compounds.
-
In a separate plate or tubes, mix 50 µL of each standard or sample dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color development is observed.
-
-
Readout and Analysis:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the percentage of cross-reactivity using the following formula:
-
Cross-Reactivity (%) = (IC₅₀ of target analyte / IC₅₀ of cross-reactant) x 100
-
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated conjugate.
-
-
Logical Framework for Antibody Development and Validation
The development and validation of an antibody for a small molecule immunoassay follows a logical progression, from immunogen design to comprehensive specificity testing.
Conclusion
References
Performance Benchmark: 5-Chlorothiazole-2-Carboxylic Acid-Based Materials in Oncology Research
This guide provides a comparative analysis of the anticancer performance of materials derived from 5-Chlorothiazole-2-carboxylic acid and its isosteres, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections present quantitative performance data, detailed experimental methodologies, and a visual representation of a relevant biological pathway to contextualize the action of these compounds.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various thiazole and isothiazole derivatives is summarized below. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), is compiled from independent studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloroisothiazole Carboxylic Acid Amide | 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | MV4-11 (Leukemia) | 11.8 | [1] |
| MCF-7 (Breast) | < 15 µg/mL | [1] | ||
| LoVo (Colon) | < 15 µg/mL | [1] | ||
| 2-Aminothiazole Derivative | 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamide | H1299 (Lung) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] | ||
| Thiazolo[4,5-d]pyrimidine Derivative | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [5] |
| A375 (Melanoma) | 25.4 | [5] | ||
| MCF-7 (Breast) | - | [5] | ||
| DU145 (Prostate) | - | [5] | ||
| 4-Thiazolidinone Derivative | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | 1.57 | [6] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.[7][8][9]
Objective: To determine the concentration of a test compound that inhibits the proliferation of a given cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
96-well sterile microplates
-
Test compounds (dissolved in DMSO)
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the evaluation and mechanism of action of 5-Chlorothiazole-2-carboxylic acid-based materials.
Caption: A typical experimental workflow for assessing the anticancer activity of thiazole derivatives using the MTT assay.
Caption: A diagram illustrating the inhibition of a kinase signaling pathway by a thiazole-based compound.
References
- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchtweet.com [researchtweet.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 5-Chlorothiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for a Key Pharmaceutical Intermediate
5-Chlorothiophene-2-carboxylic acid is a critical building block in the synthesis of numerous pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of the most common methods for the synthesis of 5-chlorothiophene-2-carboxylic acid, supported by experimental data to inform process development and optimization.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for 5-chlorothiophene-2-carboxylic acid is a crucial decision influenced by factors such as raw material availability, desired product purity, scalability, and environmental considerations. Below is a summary of quantitative data for the primary synthesis methods, offering a clear comparison of their performance.
| Starting Material | Method | Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2-Thiophenecarboxaldehyde | One-Pot Chlorination & Oxidation | Cl₂, NaOH | 14 hours | 98.8% | 98.8% (after recrystallization) | [1][2][3] |
| 5-Chloro-2-acetylthiophene | Oxidation | NaClO₂, KH₂PO₄, Acetone | 22 hours | 68.7-84.9% | 98.2-99.5% | [4] |
| 2-Chlorothiophene | Friedel-Crafts Acylation | Trichloroacetyl chloride, AlCl₃, NaOH | Not Specified | Not Specified | Not Specified | [1][5] |
| 2-Chlorothiophene | Lithiation & Carboxylation | n-BuLi, CO₂ | Not Specified | ~70% | Not Specified | |
| 5-Chloro-2-bromothiophene | Grignard Reaction | Mg, CO₂ | Not Specified | Not Specified | Not Specified | [1] |
| Thiophene-2-carboxylic acid | Direct Chlorination | N-Chlorosuccinimide or 1,3-dichloro-5,5-dimethylhydantoin | Not Specified | High | Not Specified | [6] |
Reaction Pathways
The following diagrams illustrate the chemical transformations for each of the primary synthesis methods.
Caption: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
Caption: Oxidation of 5-Chloro-2-acetylthiophene
Caption: Friedel-Crafts Acylation of 2-Chlorothiophene
Caption: Lithiation and Carboxylation of 2-Chlorothiophene
Caption: Grignard Reaction of 5-Chloro-2-bromothiophene
Caption: Direct Chlorination of Thiophene-2-carboxylic acid
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This method involves the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the desired product.
Experimental Protocol:
-
Chlorination: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde and the reaction is kept warm. The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without separation.[2]
-
Oxidation: The intermediate is slowly added to a pre-cooled sodium hydroxide solution, maintaining a temperature below 30°C.[2]
-
Chlorine gas is then slowly introduced into the mixture. The reaction temperature is maintained between 15-30°C for 4 hours.[1][2]
-
After the chlorine addition, the reaction is continued for another 4 hours at the same temperature.[1]
-
Work-up: The reaction is quenched with a 10% aqueous sodium sulfite solution. Dichloromethane is added for extraction.[1] The aqueous layer is then acidified with 30% hydrochloric acid to a pH of 1-2, leading to the precipitation of a white solid.[1]
-
Purification: The crude product is collected by suction filtration. Recrystallization from an ethanol/water mixture yields the final product with a purity of 98.8%.[1]
Method 2: Oxidation of 5-Chloro-2-acetylthiophene
This process utilizes an oxidizing agent to convert the acetyl group of 5-chloro-2-acetylthiophene into a carboxylic acid.
Experimental Protocol:
-
Reaction Setup: 5-chloro-2-acetylthiophene is dissolved in acetone in a round-bottom flask.[4]
-
The solution is cooled to 0-10°C. An aqueous solution of potassium dihydrogen phosphate is added dropwise, followed by the dropwise addition of an aqueous solution of sodium chlorite.[4]
-
The reaction mixture is stirred at 0-10°C for 2 hours and then warmed to 20-30°C and stirred for an additional 20 hours.[4]
-
Work-up: The reaction is quenched by adding an aqueous solution of sodium pyrosulfite. Ethyl acetate is added for extraction.
-
The organic layers are combined, washed with saturated sodium chloride solution, and then concentrated to obtain the product.[4]
Method 3: Friedel-Crafts Acylation of 2-Chlorothiophene
This classic electrophilic aromatic substitution involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis.
Experimental Protocol (General):
-
Acylation: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane) and cooled to 0-5°C.[5] Trichloroacetyl chloride is added dropwise, followed by the dropwise addition of 2-chlorothiophene.[5] The reaction is stirred at low temperature and then allowed to warm to room temperature.[5]
-
Hydrolysis: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[7] The intermediate, 2-trichloroacetyl-5-chlorothiophene, is then hydrolyzed using a strong base like sodium hydroxide.
-
Work-up and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed. Further purification may be required.
Method 4: Lithiation and Carboxylation of 2-Chlorothiophene
This method involves the deprotonation of 2-chlorothiophene at the 5-position using a strong base, followed by the introduction of a carboxyl group using carbon dioxide.
Experimental Protocol (General):
-
Lithiation: 2-chlorothiophene is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (≤ -30°C). n-Butyllithium is added dropwise to the solution.
-
Carboxylation: Carbon dioxide (gas or solid) is introduced into the reaction mixture.
-
Work-up: The reaction is quenched with an aqueous acid solution. The product is then extracted, and the organic layer is washed and dried. The solvent is evaporated to yield the crude product, which can be further purified.
Method 5: Grignard Reaction of 5-Chloro-2-bromothiophene
This route involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, which then reacts with carbon dioxide to form the carboxylic acid.
Experimental Protocol (General):
-
Grignard Reagent Formation: Magnesium turnings are activated in a flask with a small amount of iodine. A solution of 5-chloro-2-bromothiophene in a dry ether solvent (e.g., THF or diethyl ether) is added to initiate the Grignard reaction.
-
Carboxylation: The freshly prepared Grignard reagent is then treated with carbon dioxide.
-
Work-up: The reaction is quenched with an aqueous acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the final product.
Method 6: Direct Chlorination of Thiophene-2-carboxylic acid
This approach involves the direct, regioselective chlorination of thiophene-2-carboxylic acid at the 5-position.
Experimental Protocol (General):
-
Chlorination: Thiophene-2-carboxylic acid is dissolved in a suitable solvent. A chlorinating agent such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) is added.[6] The reaction is stirred, likely with heating, until completion.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated, potentially through filtration if it precipitates, or through extraction after removing the solvent. Purification is then carried out, for instance, by recrystallization.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 4. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
- 7. websites.umich.edu [websites.umich.edu]
A Comparative Guide to the Cytotoxicity of Thiazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxicity of various thiazole carboxamide derivatives, supported by experimental data and detailed protocols for key assays. The information presented herein is intended to aid researchers in the evaluation and selection of promising candidates for further preclinical and clinical development.
Comparative Cytotoxicity Data
The cytotoxic potential of thiazole carboxamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the IC50 values for a selection of thiazole carboxamide derivatives against various human cancer cell lines, as determined by different cytotoxicity assays.
| Compound ID | Cancer Cell Line | Cancer Type | Cytotoxicity Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Series 1: Phenylthiazole Derivatives | ||||||
| Compound 4c (para-nitro) | SKNMC | Neuroblastoma | MTT | 24 | 10.8 ± 0.08 | [1] |
| Compound 4d (meta-chloro) | Hep-G2 | Hepatocarcinoma | MTT | 24 | 11.6 ± 0.12 | [1] |
| Series 2: COX Inhibitors | ||||||
| Compound 2a | HepG2 | Hepatocellular Carcinoma | MTS | Not Specified | Not Specified | [2][3] |
| Compound 2b | COLO205 | Colon Adenocarcinoma | MTS | Not Specified | 30.79 | [2][4] |
| B16F1 | Melanoma | MTS | Not Specified | 74.15 | [2][4] | |
| Compound 2f | Huh7 | Hepatocellular Carcinoma | SRB | Not Specified | 17.47 | [5] |
| HCT116 | Colorectal Carcinoma | SRB | Not Specified | 14.57 | [5] | |
| Series 3: Thiazole-based Hydrazones | ||||||
| Compound T1 | MCF-7 | Breast Adenocarcinoma | MTT | Not Specified | 2.21 µg/mL | [6] |
| Compound T26 | BGC-823 | Gastric Cancer | MTT | Not Specified | 1.67 µg/mL | [6] |
| Compound T38 | HepG2 | Hepatocellular Carcinoma | MTT | Not Specified | 1.11 µg/mL | [6] |
| Series 4: Phthalimide-Thiazole Conjugates | ||||||
| Compound 5b | MCF-7 | Breast Adenocarcinoma | MTT | Not Specified | 0.2 ± 0.01 | [7] |
| Compound 5g | PC-12 | Pheochromocytoma | MTT | Not Specified | 0.43 ± 0.06 | [7] |
| Compound 5k | MDA-MB-468 | Breast Adenocarcinoma | MTT | Not Specified | 0.6 ± 0.04 | [7] |
| Series 5: Thiazolyl-indole-2-carboxamides | ||||||
| Compound 6i | MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | 6.10 ± 0.4 | [8] |
| Compound 6v | MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | 6.49 ± 0.3 | [8] |
| Series 6: Hydrazinyl-Thiazole-Ones | ||||||
| Compound 4c | MCF-7 | Breast Adenocarcinoma | MTT | Not Specified | 2.57 ± 0.16 | [9] |
| HepG2 | Hepatocellular Carcinoma | MTT | Not Specified | 7.26 ± 0.44 | [9] |
Signaling Pathways in Thiazole Carboxamide-Induced Cytotoxicity
The cytotoxic effects of thiazole carboxamide derivatives are often mediated through the induction of apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. Key events in these pathways include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases.
Caption: Generalized signaling pathway for apoptosis induced by thiazole carboxamide derivatives.
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole carboxamide derivatives and incubate for a further 24-72 hours, depending on the cell line's doubling time.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay to MTT, but it produces a water-soluble formazan product, simplifying the protocol.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period.
-
MTS Reagent Addition: Add the MTS reagent, combined with an electron coupling agent (e.g., phenazine ethosulfate), to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the binding of the dye to basic amino acids of cellular proteins, providing an estimation of total protein mass, which is proportional to the cell number.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT and MTS assays.
-
Cell Fixation: After compound incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
Caption: A generalized workflow for common in vitro cytotoxicity assays.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of the Anti-proliferative Activity of Isothiazole and Thiazole Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Anti-proliferative Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isothiazole and thiazole derivatives against a panel of human cancer cell lines. These compounds, featuring hydrazide, amide, or other key functional groups, demonstrate a range of potencies and selective activities.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole-Hydrazide Analogs | ||||
| para-Chlorophenyl analog (4a) | A549 (Lung) | Promising | Doxorubicin | Not Specified |
| para-Chlorophenyl analog (4d) | MCF-7 (Breast) | Promising | Doxorubicin | Not Specified |
| 1,3-Thiazole Hydrazide-Hydrazone Derivatives | ||||
| Compound T38 | HepG2 (Liver) | 1.11 (µg/mL) | 5-Fluorouracil | Not Specified |
| Compound T26 | BGC-823 (Gastric) | 1.67 (µg/mL) | 5-Fluorouracil | Not Specified |
| Compound T1 | MCF-7 (Breast) | 2.21 (µg/mL) | 5-Fluorouracil | Not Specified |
| Thiazole-based EGFR/VEGFR-2 Inhibitors | ||||
| Compound 11f (coumarin-based) | Not Specified | 0.027 (GI50) | Erlotinib | 0.033 (GI50) |
| Compound 11d | Not Specified | 0.030 (GI50) | Erlotinib | 0.033 (GI50) |
| Thiazole-2-acetamide Tubulin Inhibitors | ||||
| Compound 10a | Not Specified | 2.69 | Combretastatin A-4 | 8.33 |
| Compound 10o | Not Specified | 3.62 | Combretastatin A-4 | 8.33 |
| 1,3-Thiazole Amide Derivatives of Ochraceolide A | ||||
| 5-nitrofuramide derivative (2o) | SiHa (Cervical) | 2.9 | Docetaxel | Not Specified |
| 5-nitrofuramide derivative (2o) | MCF-7 (Breast) | 1.6 - 12.7 | Docetaxel | Not Specified |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies. The term "Promising" indicates that the study highlighted the compound's activity without providing a specific IC50 value in the abstract.[1][2][3][4][5]
Experimental Protocols
The evaluation of the anti-proliferative activity of these compounds typically involves cell-based assays that measure cell viability or proliferation after treatment with the test substance. A commonly used method is the MTT assay.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in evaluating and understanding the action of these anti-proliferative compounds, the following diagrams are provided.
Caption: A generalized workflow for in vitro screening of anti-proliferative compounds.
Caption: A potential mechanism of action involving apoptosis induction.
Mechanism of Action and Structure-Activity Relationship
The diverse structures of the isothiazole and thiazole derivatives are reflected in their varied mechanisms of action. Several studies point towards specific molecular targets:
-
Enzyme Inhibition: A significant number of thiazole derivatives have been developed as inhibitors of key enzymes involved in cancer progression.[6][7] This includes targeting protein kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[2] Some derivatives also target lactate dehydrogenase (LDH), an enzyme involved in the altered metabolism of cancer cells.[8][9]
-
Tubulin Polymerization Inhibition: Certain thiazole-acetamide derivatives have shown potent activity by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Many of the synthesized thiazole derivatives exert their anti-proliferative effects by inducing programmed cell death, or apoptosis.[5][10] This is often confirmed through analyses like flow cytometry, which can show an increase in the apoptotic cell population and cell cycle arrest at specific phases.[5]
From the available data, some preliminary structure-activity relationships (SAR) can be inferred:
-
The presence of a hydrazide-hydrazone moiety appears to be favorable for cytotoxic activity, as demonstrated by the potent activity of the T-series compounds.[5]
-
Substitutions on the phenyl ring attached to the thiazole core significantly influence activity. For instance, chloro-substitutions, particularly at the para-position, have been noted to produce a better anticancer profile in some thiazole-hydrazide series.[4]
-
The fusion of the thiazole ring to other complex scaffolds, such as triterpenoids , can significantly enhance cytotoxic and anti-proliferative activities compared to the parent molecule.[3]
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Chlorothiazole-2-carboxylic Acid
For Immediate Reference by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Chlorothiazole-2-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle 5-Chlorothiazole-2-carboxylic acid with appropriate personal protective equipment (PPE). This compound should be treated as hazardous.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Protocol
The disposal of 5-Chlorothiazole-2-carboxylic acid must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification: Clearly identify all waste containing 5-Chlorothiazole-2-carboxylic acid. This includes pure, unreacted compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated glassware).
-
Segregation:
-
Halogenated Waste Stream: 5-Chlorothiazole-2-carboxylic acid is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[1]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will unnecessarily increase the volume of hazardous material requiring specialized disposal.[2]
-
-
Waste Container Selection and Labeling:
-
Container Type: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container must be in good condition, free from cracks or external residue.[3]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[3][4] The label must also include:
-
The full chemical name: "5-Chlorothiazole-2-carboxylic acid". Avoid using abbreviations or chemical formulas.
-
The primary hazard characteristics (e.g., "Toxic," "Corrosive," based on available safety data for similar compounds).
-
The date when waste accumulation began.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be close to the point of waste generation to minimize transport.[5]
-
Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[3] Once a container is full, it must be moved to the central hazardous waste storage facility within three days.[4]
-
-
Arranging for Final Disposal:
-
Licensed Waste Disposal Service: The final disposal of 5-Chlorothiazole-2-carboxylic acid must be conducted by a licensed and approved hazardous waste disposal company.[5][6]
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[7] This process is designed to safely break down the compound and prevent the release of toxic byproducts.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and relationships with certified waste management vendors.
-
III. Quantitative Data Summary
The following table summarizes key quantitative limits and parameters relevant to the temporary storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline/Limit |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum "Acutely Hazardous" Waste in SAA | 1 quart |
| Time to Move Full Container from SAA | Within 3 days |
| Maximum On-site Storage (for large generators) | Up to 90 days (state regulations may vary)[5] |
| pH Range for Potential Drain Disposal (Not for this chemical) | 5.5 - 10.5 (for specific, approved dilute aqueous solutions only)[8] |
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of 5-Chlorothiazole-2-carboxylic acid.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. specificwaste.com [specificwaste.com]
- 7. researchgate.net [researchgate.net]
- 8. acs.org [acs.org]
Comprehensive Safety and Handling Guide for 5-Chlorothiazole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 5-Chlorothiazole-2-carboxylic acid, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans. The following guidance is based on information for structurally similar compounds and general best practices for handling chlorinated heterocyclic carboxylic acids.
Personal Protective Equipment (PPE)
When handling 5-Chlorothiazole-2-carboxylic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards identified for similar chemical compounds.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Chemical safety goggles or face shield | Conforming to EU Standard EN166 or US OSHA 29 CFR 1910.133 |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications for breakthrough time and permeation rate |
| Protective clothing (e.g., lab coat) | To prevent skin contact | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if dusts are generated or ventilation is inadequate |
Hazard Mitigation and Handling Workflow
A systematic approach to handling 5-Chlorothiazole-2-carboxylic acid, from preparation to disposal, is essential for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps and associated safety precautions.
Caption: Procedural workflow for safely handling 5-Chlorothiazole-2-carboxylic acid.
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Keep containers tightly closed to prevent contamination and reaction with moisture.
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan:
-
Dispose of 5-Chlorothiazole-2-carboxylic acid and any contaminated materials as hazardous chemical waste.
-
All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of down the drain or with general laboratory trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
First Aid Measures
In the event of exposure to 5-Chlorothiazole-2-carboxylic acid, immediate first aid is critical. The following table outlines the recommended first aid procedures based on the known hazards of similar compounds.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Incompatible Materials and Hazardous Decomposition Products
To prevent hazardous reactions, it is crucial to be aware of materials that are incompatible with 5-Chlorothiazole-2-carboxylic acid.
Caption: Incompatible materials and hazardous decomposition products.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling 5-Chlorothiazole-2-carboxylic acid and maintain a safe and productive laboratory environment. Always consult the most specific and up-to-date Safety Data Sheet available for any chemical before use.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
